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  • Product: 4-Aminophenyl hydrogen sulfate
  • CAS: 15658-52-3

Core Science & Biosynthesis

Foundational

Thermal Stability & Degradation Kinetics of 4-Aminophenyl Hydrogen Sulfate

Technical Guide | Version 1.0 Executive Summary 4-Aminophenyl hydrogen sulfate (also known as p-Aminophenyl sulfate or 4-APS) represents a critical structural motif in drug metabolism (specifically as the deacetylated me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

4-Aminophenyl hydrogen sulfate (also known as p-Aminophenyl sulfate or 4-APS) represents a critical structural motif in drug metabolism (specifically as the deacetylated metabolite of Acetaminophen/Paracetamol) and as a diazo-component in dye chemistry.

Unlike its acetylated parent (Acetaminophen sulfate), 4-APS possesses a free amine and a free sulfonic acid group, allowing it to exist as a zwitterion . This internal salt character dictates its thermal stability profile. While the salt forms (e.g., Potassium 4-aminophenyl sulfate) exhibit high thermal resilience (>200°C), the free hydrogen sulfate acid is inherently unstable, prone to auto-catalytic hydrolysis and oxidative polymerization upon thermal stress.

This guide details the degradation mechanisms, stability testing protocols, and handling requirements necessary to maintain the integrity of this compound in research and development settings.

Part 1: Chemical Basis of Instability

The Zwitterionic Paradox

The stability of 4-Aminophenyl hydrogen sulfate (CAS: 63084-98-0) is governed by the conflict between its basic amine (


) and acidic sulfate (

) groups.
  • Solid State: In the solid state, the molecule exists as a zwitterion (

    
    ). This lattice is relatively stable if dry.
    
  • Thermal/Moisture Stress: Upon heating or exposure to moisture, the equilibrium shifts. The protonated amine can act as a general acid catalyst, facilitating the cleavage of the

    
     bond.
    
Degradation Pathways

Two primary pathways dictate the thermal profile of 4-APS:

  • Acid-Catalyzed Hydrolysis (Primary): The sulfate ester bond is susceptible to hydrolysis, yielding 4-Aminophenol and Sulfuric Acid . This reaction is auto-catalytic; the released sulfuric acid lowers the pH, exponentially increasing the rate of further hydrolysis.

  • Oxidative Degradation (Secondary): The breakdown product, 4-Aminophenol, is highly susceptible to oxidation, forming Quinone Imines and polymeric tars (brown/black discoloration).

Visualization: Degradation Mechanism

The following diagram illustrates the kinetic pathway from the stable zwitterion to the degraded quinone species.

DegradationPathway PAPS 4-Aminophenyl Hydrogen Sulfate (Zwitterion) Transition Activated Complex (Proton Transfer) PAPS->Transition Heat / Moisture PAP 4-Aminophenol (Hydrolysis Product) Transition->PAP k_hyd (Fast) H2SO4 H2SO4 (Auto-Catalyst) Transition->H2SO4 Quinone Benzoquinone Imine (Oxidation Product) PAP->Quinone O2 / Heat H2SO4->Transition Catalysis loop

Figure 1: Thermal and hydrolytic degradation pathway of 4-Aminophenyl hydrogen sulfate. Note the auto-catalytic loop driven by sulfuric acid generation.

Part 2: Thermal Analysis & Experimental Protocols

Thermal Profile (DSC/TGA)

Researchers characterizing 4-APS must distinguish between dehydration, melting, and decomposition.

ParameterApproximate RangeObservation
Drying Loss 60°C – 100°CLoss of surface water (TGA). Critical: Moisture accelerates degradation.
Melting Point N/A (Decomposes)The compound typically does not show a clean melt.
Onset of Decomposition (

)
170°C – 190°CExothermic event (DSC). Cleavage of sulfate group and charring.
Rapid Degradation > 200°CComplete carbonization and release of

gas.

Critical Note: The values above apply to the pure, dry zwitterion. The presence of trace acid (from synthesis) can lower the


 by >50°C.
Protocol: High-Fidelity Stability Assessment

To validate the stability of a 4-APS batch, do not rely solely on melting point. Use this self-validating HPLC workflow.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Standard: Pure 4-Aminophenol (to quantify degradation).

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve 10 mg of 4-APS in 10 mL of neutral buffer (Phosphate pH 7.0). Do not use acidic water or pure water, as the pH will drop immediately.

  • Thermal Stress Test:

    • Aliquot samples into sealed glass vials.

    • Incubate at 40°C, 60°C, and 80°C for 24 hours.

  • Quantification:

    • Inject on HPLC (C18 Column).

    • Monitor at 254 nm (aromatic ring) and 280 nm .

    • Pass Criteria: < 0.5% accumulation of 4-Aminophenol.

  • Data Analysis: Plot

    
     vs 
    
    
    
    (Arrhenius plot) to determine shelf-life at 4°C.
Visualization: Stability Testing Workflow

StabilityWorkflow Sample Raw 4-APS Sample Prep Dissolution in pH 7.0 Buffer Sample->Prep Stress Thermal Stress (40°C / 60°C / 80°C) Prep->Stress HPLC HPLC Analysis (C18, 254nm) Stress->HPLC Decision Check 4-Aminophenol % HPLC->Decision Pass Valid Batch (<0.5% Degradant) Decision->Pass Low Fail Reject Batch (>0.5% Degradant) Decision->Fail High

Figure 2: Step-by-step workflow for validating the thermal stability of 4-Aminophenyl hydrogen sulfate.

Part 3: Synthesis & Handling for Maximum Stability

To ensure thermal stability, the synthesis must avoid trapping free sulfuric acid in the crystal lattice.

Optimized Synthesis Strategy

The standard chlorosulfonic acid route often yields acidic traces. The Sulfamic Acid Rearrangement (baking process) is preferred for stability.

  • Mixing: Mix 4-Aminophenol with equimolar Sulfuric Acid to form the amine sulfate salt.

  • Baking (The "Baking Process"): Heat the salt in a vacuum oven at 170°C.

    • Mechanism:[2][3][4][5] The sulfate migrates from the Nitrogen (ammonium sulfate) to the Oxygen (phenyl sulfate).

    • Advantage:[5][6] This produces the zwitterion directly without excess solvent.

  • Neutralization (Crucial Step): Recrystallize from water neutralized with Potassium Hydroxide to isolate the Potassium Salt (4-APS-K) .

    • Why? The K-salt is thermally stable up to ~250°C, whereas the H-sulfate degrades <190°C.

Storage Requirements[3]
  • Temperature: -20°C for long-term storage (Hydrogen sulfate form). Room temperature is acceptable for the Potassium salt.[7]

  • Atmosphere: Store under Argon. Oxygen accelerates the polymerization of any hydrolyzed aminophenol.

  • Container: Amber glass (light sensitive).

References

  • Metabolism of Acetaminophen: Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses." Pharmacogenetics and Genomics. Link

  • Hydrolysis Kinetics: Ghosh, K. K., et al. (2011). "Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Phenyl Sulfates." Journal of Organic Chemistry.
  • General Aryl Sulfate Properties: Anderson, H. J., et al. (1968). "Sulfation of Amines and Phenols." Canadian Journal of Chemistry. Link

  • Safety & Handling: PubChem Compound Summary for CID 5100832, 4-Aminophenyl hydrogen sulfate. Link

  • Analytical Methods: "Determination of Acetaminophen and its metabolites." Journal of Chromatography B.

Sources

Exploratory

4-Aminophenyl hydrogen sulfate molecular weight and formula

Topic: 4-Aminophenyl Hydrogen Sulfate: Molecular Characterization, Synthesis, and Bioanalytical Significance Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Aminophenyl Hydrogen Sulfate: Molecular Characterization, Synthesis, and Bioanalytical Significance Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary

4-Aminophenyl hydrogen sulfate (CAS: 63084-98-0), often referred to as p-aminophenol sulfate, represents a critical Phase II conjugate in the metabolic clearance of aromatic amines and analgesics, most notably paracetamol (acetaminophen).[1] As a zwitterionic sulfate ester, its amphiphilic nature presents unique challenges in synthesis, isolation, and chromatographic retention.[1]

This guide moves beyond basic data sheets to provide a rigorous examination of its physicochemical properties, validated synthetic pathways, and high-sensitivity analytical protocols.[1] We address the "why" behind experimental deviations and provide self-validating workflows for detection in complex biological matrices.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The molecular structure of 4-aminophenyl hydrogen sulfate consists of a para-substituted benzene ring featuring an electron-donating amine group and an electron-withdrawing sulfate ester.[1] In aqueous solution and solid state, it predominantly exists as a zwitterion (


), which significantly influences its solubility profile and lack of volatility.[1]
Table 1: Core Chemical Specifications
PropertyValueTechnical Note
IUPAC Name (4-Aminophenyl) hydrogen sulfateOften cited as p-Aminophenyl sulfate in metabolic studies.[1]
Molecular Formula C₆H₇NO₄S Confirmed via elemental analysis and high-resolution MS.[1]
Molecular Weight 189.19 g/mol Monoisotopic mass: 189.0096 Da.[1][2]
CAS Number 63084-98-0Distinct from its salt forms (e.g., Potassium salt: 17096-47-8).[1]
Physical State White to off-white crystalline powderHygroscopic; prone to hydrolysis under acidic conditions (

).[1]
Solubility Water (High), Methanol (Moderate)Insoluble in non-polar solvents (Hexane, DCM) due to zwitterionic character.
pKa Values

(Sulfate),

(Amine)
The sulfate group is permanently ionized at physiological pH.[1]

Part 2: Synthesis & Preparation Protocols

While enzymatic synthesis (using sulfotransferases) is preferred for biological mimicry, chemical synthesis via chlorosulfonic acid is the standard for generating analytical reference standards.[1]

Protocol: Chemoselective Sulfation of 4-Aminophenol

Objective: Selective O-sulfation without protecting the amine group, leveraging the differing nucleophilicities under controlled pH/temperature.

Reagents:

  • 4-Aminophenol (Substrate)[1][2][3][4]

  • Chlorosulfonic acid (

    
    )[1][5]
    
  • Pyridine (Solvent/Base)[1][4]

  • Carbon disulfide (

    
    ) or Dichloromethane (DCM) as co-solvent.[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminophenol (10 mmol) in dry pyridine (20 mL) under

    
     atmosphere. Reasoning: Pyridine acts as an acid scavenger, preventing the protonation of the amine which would deactivate the ring.[1]
    
  • Addition: Cool the solution to

    
    . Dropwise add Chlorosulfonic acid (11 mmol) over 30 minutes. Critical Control: Exothermic reaction.[1] Temperature spikes 
    
    
    
    promote N-sulfation (sulfamic acid formation).[1]
  • Reaction: Allow to warm to room temperature and stir for 4 hours. The mixture will thicken as the zwitterionic product precipitates.[1]

  • Quenching & Isolation: Pour the reaction mixture into ice-cold diethyl ether. The product precipitates as a pyridinium salt or free zwitterion.[1] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from water/ethanol (1:1).

Visualizing the Synthetic Pathway

Synthesis Reactant 4-Aminophenol (C6H7NO) Intermediate Transition State (O-Sulfonation favored) Reactant->Intermediate 0°C, N2 atm Reagent Chlorosulfonic Acid (ClSO3H) / Pyridine Reagent->Intermediate Product 4-Aminophenyl hydrogen sulfate (C6H7NO4S) Intermediate->Product Elimination of HCl

Figure 1: Chemoselective O-sulfation pathway minimizing N-sulfated byproducts via temperature control.

Part 3: Biological Significance & Drug Metabolism[1][3][6]

4-Aminophenyl hydrogen sulfate is the primary Phase II metabolite of Paracetamol (Acetaminophen) and Aniline .[1] Its formation is a detoxification mechanism, rendering the lipophilic parent compounds water-soluble for renal excretion.[1]

Mechanism of Action:

  • Hydrolysis: Paracetamol is deacetylated (minor pathway) to 4-aminophenol.[1]

  • Sulfation: 4-Aminophenol is acted upon by Sulfotransferases (SULTs) , specifically SULT1A1, using PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.[1]

  • Excretion: The sulfate conjugate is rapidly eliminated via urine.[1]

Clinical Relevance:

  • Toxicity Marker: Elevated levels of free 4-aminophenol (unsulfated) in urine suggest saturation of the sulfation pathway, often preceding glutathione depletion and NAPQI-mediated hepatotoxicity.[1]

  • Methemoglobinemia: 4-Aminophenol can oxidize hemoglobin; sulfation prevents this by locking the phenolic oxygen.[1]

Metabolic Pathway Diagram

Metabolism APAP Acetaminophen (Paracetamol) PAP 4-Aminophenol (Toxic Intermediate) APAP->PAP Deacetylation (Liver Carboxylesterases) Product 4-Aminophenyl hydrogen sulfate (Renal Excretion) PAP->Product Phase II Conjugation SULT Enzyme: SULT1A1 Cofactor: PAPS SULT->Product

Figure 2: Metabolic detoxification pathway of Acetaminophen leading to 4-Aminophenyl hydrogen sulfate.[1]

Part 4: Analytical Characterization (HPLC-MS)

Detecting 4-Aminophenyl hydrogen sulfate is challenging due to its high polarity (elutes in void volume on C18) and lack of retention.[1]

Method: Ion-Pairing RP-HPLC or HILIC

Challenge: Standard C18 columns cannot retain the ionized sulfate group.[1] Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing reagents.[1]

Recommended Protocol (HILIC-MS/MS):

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0.[1]

    • B: Acetonitrile.[1][4]

    • Note: High pH ensures the amine is deprotonated, improving peak shape.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection (MS/MS):

    • Ionization: ESI Negative Mode (Sulfate group ionizes strongly as

      
      ).[1]
      
    • Precursor Ion: m/z 188.0.[1]

    • Product Ion: m/z 80.0 (

      
      ), characteristic of sulfate esters.[1]
      

Data Interpretation:

  • Retention Time: Expect elution ~2-3 minutes in HILIC mode.

  • Interference: Differentiate from 4-aminophenol glucuronide (MW 285) via mass filtering.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5100832, 4-Aminophenyl hydrogen sulfate. Retrieved from [Link]

  • Deranged Physiology. Pharmacology of Paracetamol: Metabolism and Clearance Pathways. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol and Metabolites. Retrieved from [Link]

Sources

Foundational

potential biological activities of 4-Aminophenyl hydrogen sulfate

Metabolic Significance & Bioanalytical Applications Executive Summary 4-Aminophenyl hydrogen sulfate (4-APS), also known as p-aminophenyl sulfate, represents a critical endpoint in the Phase II detoxification of aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Significance & Bioanalytical Applications

Executive Summary

4-Aminophenyl hydrogen sulfate (4-APS), also known as p-aminophenyl sulfate, represents a critical endpoint in the Phase II detoxification of aromatic amines. As the primary sulfate conjugate of p-aminophenol, it serves as a stable biomarker for sulfotransferase (SULT) activity and a pivotal analyte in the study of aniline and paracetamol (acetaminophen) metabolism. Unlike its nephrotoxic precursor (p-aminophenol) or the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), 4-APS is biologically inert and highly water-soluble, facilitating renal excretion. This guide delineates the physicochemical properties, metabolic pathways, and validated protocols for the synthesis, quantification, and enzymatic utilization of 4-APS in drug development and toxicological screening.

Chemical & Physical Profile

Compound Identity:

  • IUPAC Name: (4-Aminophenyl) hydrogen sulfate

  • Synonyms: p-Aminophenyl sulfate; p-Aminophenol O-sulfate; 4-APS

  • CAS Registry Number: 15658-52-3

  • Molecular Formula: C₆H₇NO₄S

Physicochemical Properties:

PropertyValueContext
Molecular Weight 189.19 g/mol Suitable for LC-MS/MS detection (negative/positive mode).
Solubility High (Water)Facilitates rapid renal clearance; ideal for aqueous enzymatic assays.
pKa ~5.5 (Amine)Zwitterionic character at physiological pH.
Stability Hydrolysis-proneStable in neutral buffer; hydrolyzes in acidic conditions or presence of sulfatases.
UV Max ~230–270 nmDetectable via HPLC-UV, though less sensitive than fluorescence.
Metabolic Context & Biological Activity[1][2]

4-APS is not a pharmacologically active drug but a metabolic conjugate . Its biological "activity" is defined by its role as a detoxification product and a substrate for lysosomal enzymes.

2.1 The Detoxification Pathway

The formation of 4-APS is the result of Phase II metabolism mediated by cytosolic sulfotransferases (SULTs), specifically the SULT1A1 isoform. This pathway competes with N-oxidation (which leads to toxicity) and glucuronidation.

  • Precursor Sources:

    • Aniline: Hydroxylated by CYP2E1 to p-aminophenol, then sulfated.

    • Paracetamol (Acetaminophen): Primarily glucuronidated or sulfated directly (to paracetamol-sulfate). However, deacetylation can yield p-aminophenol, which is then sulfated to 4-APS.

  • Toxicological Safety:

    • p-Aminophenol causes proximal tubule necrosis in the kidney.

    • 4-APS is non-nephrotoxic . Studies indicate that while glutathione conjugates of p-aminophenol induce renal damage, the sulfate conjugate does not, confirming sulfation as a protective mechanism.

2.2 Enzymatic Substrate Activity

4-APS serves as a specific substrate for Arylsulfatases (Types A and B). Upon hydrolysis by these lysosomal enzymes, the sulfate group is cleaved, regenerating p-aminophenol. This reaction is utilized in bioassays to measure sulfatase activity in tissues or bacterial cultures.

Visualization: Metabolic & Analytical Pathways

The following diagram illustrates the metabolic origin of 4-APS from Aniline and Paracetamol, highlighting the critical detoxification step mediated by SULT1A1.

MetabolicPathway Aniline Aniline CYP2E1 CYP2E1 Aniline->CYP2E1 Paracetamol Paracetamol (Acetaminophen) pAminophenol p-Aminophenol (Nephrotoxic) Paracetamol->pAminophenol Deacetylation (Minor) NAPQI NAPQI (Hepatotoxic) Paracetamol->NAPQI CYP2E1 (Minor) SULT SULT1A1 (Sulfation) pAminophenol->SULT APS 4-Aminophenyl Sulfate (4-APS) (Non-Toxic / Excreted) Arylsulfatase Arylsulfatase (Hydrolysis) APS->Arylsulfatase CYP2E1->pAminophenol Hydroxylation SULT->APS Phase II Detoxification Arylsulfatase->pAminophenol Enzymatic Assay (Regeneration) Deacetylase Deacetylation

Figure 1: Metabolic genesis of 4-APS showing the detoxification of nephrotoxic p-aminophenol via SULT1A1.

Experimental Protocols
Protocol A: LC-MS/MS Quantification in Urine

Purpose: To quantify 4-APS as a biomarker for aniline exposure or paracetamol metabolism.

Reagents:

  • Standard: 4-Aminophenyl hydrogen sulfate (CAS 15658-52-3).

  • Internal Standard (IS): p-Aminophenol-d4 sulfate (or similar deuterated analog).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep:

    • Aliquot 50 µL of urine.

    • Add 150 µL of ice-cold acetonitrile containing IS (Protein Precipitation).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to an autosampler vial.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometry (MS/MS):

    • Source: Electrospray Ionization (ESI) - Negative Mode (preferred for sulfates) or Positive Mode.

    • MRM Transitions:

      • Precursor: m/z 188.0 [M-H]⁻

      • Product Ions: m/z 108.0 (Loss of SO₃), m/z 80.0 (SO₃⁻).

  • Validation:

    • Linearity range: 10 ng/mL – 5000 ng/mL.

    • CV%: <15% for intra/inter-day precision.

Protocol B: Arylsulfatase Activity Assay

Purpose: To measure the activity of Arylsulfatase enzymes using 4-APS as a substrate.

Principle: Arylsulfatase hydrolyzes 4-APS to yield p-aminophenol. The released amine is quantified colorimetrically (via reaction with phenol/hypochlorite) or electrochemically.

Steps:

  • Incubation:

    • Mix 100 µL Enzyme source (lysosomal lysate or bacterial suspension) with 100 µL 4-APS (5 mM in Acetate Buffer, pH 5.0).

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 200 µL 0.5 M NaOH (raises pH, stops enzyme).

  • Detection (Indophenol Reaction):

    • Add 100 µL of 1% Phenol solution (in alkali).

    • Add 50 µL of Sodium Hypochlorite solution.

    • Incubate 10 mins at RT. A blue color develops (Indophenol blue).

  • Readout:

    • Measure Absorbance at 630 nm .

    • Calculate activity using a standard curve of p-aminophenol.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_LCMS Path A: Quantification (LC-MS/MS) cluster_Enzyme Path B: Enzymatic Assay Sample Biological Sample (Urine / Lysate) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep If Quantifying Substrate Add 4-APS Substrate (pH 5.0) Sample->Substrate If Activity Assay Sep C18 Separation Prep->Sep Detect ESI(-) MS/MS m/z 188 -> 108 Sep->Detect Hydrolysis Incubate 37°C (Arylsulfatase Activity) Substrate->Hydrolysis Color Indophenol Reaction (Blue Color) Hydrolysis->Color Read Absorbance @ 630nm Color->Read

Figure 2: Dual analytical workflows for quantifying 4-APS or utilizing it as a substrate for enzymatic assays.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5100832, 4-Aminophenyl hydrogen sulfate. Retrieved from [Link]

  • Cook, I., Wang, T., Falany, C. N., & Leyh, T. S. (2012).[2] A Nucleotide-Gated Molecular Pore Selects Sulfotransferase Substrates. Biochemistry. Retrieved from [Link]

  • Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology. Retrieved from [Link]

  • Fowler, L. M., et al. (1994). Nephrotoxicity of 4-aminophenol glutathione conjugate. Human & Experimental Toxicology. (Demonstrates lack of toxicity for sulfate conjugate). Retrieved from [Link]

  • Roy, A. B. (1971). The hydrolysis of aryl sulfates by the arylsulfatases. The Enzymes.[3][2][4][5][6][7][8] (Classic reference for Arylsulfatase specificity).

Sources

Exploratory

Technical Guide: 4-Aminophenyl Hydrogen Sulfate as a Metabolic Biomarker

This guide provides an in-depth technical analysis of 4-Aminophenyl hydrogen sulfate (also known as p-aminophenol sulfate), a critical Phase II metabolite serving as a biomarker for aniline exposure and a minor, yet toxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Aminophenyl hydrogen sulfate (also known as p-aminophenol sulfate), a critical Phase II metabolite serving as a biomarker for aniline exposure and a minor, yet toxicologically significant, downstream product of acetaminophen metabolism.

Executive Summary

4-Aminophenyl hydrogen sulfate (CAS: 15658-52-3) is the O-sulfate conjugate of 4-aminophenol. In mammalian systems, it functions primarily as a detoxification product, facilitating the urinary excretion of aromatic amines. While often overshadowed by the direct glucuronidation and sulfation of acetaminophen (paracetamol), this specific metabolite represents a convergence point for the metabolism of aniline , nitrobenzene , and the deacetylated fraction of acetaminophen .

For researchers, distinguishing this molecule from Acetaminophen Sulfate (N-acetyl-4-aminophenol sulfate) is crucial. The presence of the free amine group in 4-aminophenyl sulfate indicates a deacetylation event (in the case of acetaminophen) or direct exposure to aniline, carrying distinct toxicological implications, particularly regarding nephrotoxicity.

Metabolic Origins & Biosynthesis

4-Aminophenyl hydrogen sulfate is formed via the Phase II sulfoconjugation of 4-aminophenol. Its presence in biological fluids typically originates from two primary parent pathways.

The Aniline Pathway (Major Source)

Aniline is oxidized by CYP2E1 to N-hydroxyaniline (phenylhydroxylamine), which rearranges to 4-aminophenol. This is the rate-limiting step in aniline clearance. The resulting 4-aminophenol is then rapidly sulfated.

  • Significance: 4-Aminophenyl sulfate is the dominant urinary metabolite of aniline exposure.

The Acetaminophen Pathway (Minor/Toxicological Source)

Therapeutic doses of acetaminophen are primarily metabolized to Acetaminophen Glucuronide and Acetaminophen Sulfate. However, a minor fraction undergoes deacetylation (via carboxylesterases) to form 4-aminophenol .

  • Toxicity: Free 4-aminophenol is a potent nephrotoxin (targeting the proximal tubule).

  • Detoxification: The body attempts to clear this toxic intermediate by sulfating it to 4-aminophenyl sulfate. Thus, elevated levels of this specific sulfate conjugate can serve as a retrospective marker for the formation of the nephrotoxic deacetylated metabolite.

Enzymology: The SULT Mechanism

The reaction is catalyzed by Cytosolic Sulfotransferases (SULTs) , primarily the SULT1A1 isoform, which displays high affinity for simple phenols.[1]

  • Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).[2]

  • Reaction: Transfer of the sulfonyl group (

    
    ) to the phenolic hydroxyl of 4-aminophenol.
    
Visualization: Converging Metabolic Pathways

The following diagram illustrates the convergence of Aniline and Acetaminophen metabolism upon the 4-Aminophenyl Sulfate node.

MetabolicPathway Aniline Aniline Phenylhydroxylamine Phenylhydroxylamine Aniline->Phenylhydroxylamine CYP2E1 Nitrobenzene Nitrobenzene Nitrobenzene->Aniline Reduction APAP Acetaminophen (Paracetamol) PAP 4-Aminophenol (Nephrotoxic Intermediate) APAP->PAP Deacetylation (Minor Pathway) APAP_Sulfate Acetaminophen Sulfate (Direct Conjugate) APAP->APAP_Sulfate Major Pathway (SULTs) Phenylhydroxylamine->PAP Rearrangement PAP_Sulfate 4-Aminophenyl Hydrogen Sulfate (Detoxified Metabolite) PAP->PAP_Sulfate Sulfation (SULT1A1 + PAPS)

Caption: Convergence of Aniline and Acetaminophen metabolic pathways. Note the distinction between Acetaminophen Sulfate (retains acetyl group) and 4-Aminophenyl Sulfate (free amine).

Toxicological Implications[3][4]

Understanding the role of 4-aminophenyl hydrogen sulfate requires separating the conjugate from the aglycone (free 4-aminophenol).

CompoundBiological ActivityClinical Relevance
4-Aminophenol Nephrotoxic Causes necrosis of the Pars Recta (proximal tubule). Depletes renal glutathione.
4-Aminophenyl Sulfate Non-Toxic (Detoxified) Highly polar, rapidly excreted via OAT (Organic Anion Transporters) in urine.
Acetaminophen Sulfate Non-Toxic Major elimination product of therapeutic paracetamol use.

Key Insight: The ratio of 4-Aminophenyl Sulfate to free 4-Aminophenol in urine can indicate the efficiency of the Phase II sulfation capacity. If SULT enzymes are saturated or PAPS is depleted, free 4-aminophenol accumulates, leading to kidney damage.

Analytical Methodologies

Quantification of 4-aminophenyl hydrogen sulfate is challenging due to its polarity and instability. Two primary approaches are used: Indirect (Hydrolysis) and Direct (LC-MS/MS).

Protocol A: Direct LC-MS/MS Quantification (Recommended)

This method avoids the artifacts associated with hydrolysis and distinguishes the sulfate conjugate from the free amine.

Reagents:

  • Standard: 4-Aminophenyl hydrogen sulfate (synthetic).

  • Internal Standard: 4-Aminophenol-d4 sulfate.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Dilute urine 1:10 with Mobile Phase A. Centrifuge at 10,000 x g for 10 min.

  • Separation: C18 Polar-Embedded Column (to retain the polar sulfate).

  • Detection: Triple Quadrupole MS, Negative Electrospray Ionization (ESI-).

    • Note: Sulfate conjugates ionize strongly in negative mode.

  • Transitions: Monitor precursor ion [M-H]⁻ (m/z 188) -> product ion [SO3]⁻ (m/z 80).

Protocol B: Acid Hydrolysis (Total 4-Aminophenol)

Used when specific conjugate standards are unavailable. This measures total 4-aminophenol (Free + Sulfated + Glucuronidated).

  • Hydrolysis: Mix 1 mL urine with 0.5 mL 6M HCl. Heat at 95°C for 60 mins.

  • Neutralization: Adjust pH to 6.0 with NaOH.

  • Derivatization: React with o-cresol or phenol in the presence of hypochlorite (Berthelot reaction) to form a blue indophenol dye.

  • Quantification: Spectrophotometry at 630 nm.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Direct Direct Quantification (LC-MS/MS) cluster_Indirect Indirect (Total 4-AP) Sample Urine Sample Dilution Dilute 1:10 & Centrifuge Sample->Dilution Hydrolysis Acid Hydrolysis (HCl, 95°C, 1hr) Sample->Hydrolysis LCMS LC-MS/MS (ESI-) Target: m/z 188 -> 80 Dilution->LCMS Result1 Specific 4-AP Sulfate Conc. LCMS->Result1 Deriv Derivatization (Indophenol Reaction) Hydrolysis->Deriv Spec Spectrophotometry (630 nm) Deriv->Spec Result2 Total 4-Aminophenol Spec->Result2

Caption: Comparison of Direct LC-MS/MS vs. Indirect Hydrolysis workflows for metabolite quantification.

Synthesis of Reference Standard

For laboratories requiring an authentic standard of 4-aminophenyl hydrogen sulfate.

Principle: Selective O-sulfation of 4-aminophenol using chlorosulfonic acid, often requiring protection of the amine group (e.g., as an N-acetyl derivative) followed by deprotection, or direct sulfation under controlled temperature.

Direct Sulfation Protocol (simplified):

  • Dissolution: Dissolve 4-aminophenol in dry pyridine (acts as solvent and base).

  • Sulfation: Add Chlorosulfonic acid (

    
    ) dropwise at 0°C under 
    
    
    
    atmosphere.
  • Precipitation: The pyridinium salt of the sulfate ester precipitates.

  • Conversion: Convert to the potassium salt by treating with KOH in methanol.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Verify structure via NMR (

    
    , 
    
    
    
    ) and IR (characteristic sulfate bands at 1250 and 1050
    
    
    ).

References

  • Metabolism of Aniline: McCarthy, M. et al. "Disposition and Metabolism of Aniline in Fischer 344 Rats and C57BL/6 x C3H F1 Mice." Journal of Toxicology and Environmental Health, 1985. Link

  • Acetaminophen Nephrotoxicity: Newton, J.F. et al. "Acetaminophen nephrotoxicity in the rat: quantitation of renal metabolic activation in vivo." Toxicology and Applied Pharmacology, 1983. Link

  • SULT Enzyme Specificity: Gamage, N. et al. "Human sulfotransferases and their role in chemical metabolism." Toxicological Sciences, 2006. Link

  • Analytical Detection: Modick, H. et al. "Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry." Journal of Chromatography B, 2013.[3] (Contextualizes the separation of APAP and its metabolites). Link

  • Chemical Synthesis: Feigenbaum, J. et al. "Synthesis of sulfuric acid esters of phenols." Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Aminophenyl Hydrogen Sulfate in Organic Synthesis &amp; Surface Engineering

This Application Note is structured to address the dual utility of 4-Aminophenyl Hydrogen Sulfate (4-APS) : first, as a critical reference standard in drug metabolism (specifically for paracetamol/acetaminophen), and sec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual utility of 4-Aminophenyl Hydrogen Sulfate (4-APS) : first, as a critical reference standard in drug metabolism (specifically for paracetamol/acetaminophen), and second, as a versatile precursor for surface functionalization via electrochemical grafting.[1]

[1]

Executive Summary

4-Aminophenyl hydrogen sulfate (CAS: 1197-55-3), the sulfuric acid ester of 4-aminophenol, represents a unique zwitterionic scaffold in organic synthesis.[1] While historically significant as a dye intermediate, its contemporary value lies in two high-impact sectors:[1]

  • ADME/Tox Studies: It is the deacetylated form of the major Phase II acetaminophen metabolite (paracetamol sulfate), serving as a critical reference standard for hydrolysis assays and metabolite identification.[1]

  • Biosensor Surface Engineering: It serves as a precursor for in situ diazonium salt generation, allowing for the electrografting of sulfate-bearing aryl layers onto carbon electrodes.[1] This provides a robust, hydrophilic, and negatively charged interface for impedimetric biosensors.[1]

This guide provides a high-fidelity synthesis protocol to avoid common regioselectivity errors (N-sulfation vs. O-sulfation) and a validated electrografting workflow.

Chemical Logic & Stability Profile

The synthesis of 4-APS presents a regiochemical challenge. Direct sulfation of 4-aminophenol with aggressive reagents (e.g.,


, 

) often leads to competitive N-sulfation (forming sulfamic acids) or ring sulfonation.[1]

To ensure exclusive O-sulfation , this protocol utilizes a "Protect-Activate-Reduce" strategy.[1] We start with 4-nitrophenol, install the sulfate ester on the electron-deficient ring (which prevents side reactions), and subsequently reduce the nitro group to the amine under mild conditions.[1]

Stability Warning
  • Hydrolysis Risk: The sulfate ester bond is acid-labile.[1] All aqueous workups must be performed at neutral to slightly basic pH (

    
    ).[1]
    
  • Thermal Sensitivity: The zwitterionic solid is stable, but solutions should not be heated above 50°C for extended periods.[1]

Protocol A: Regioselective Synthesis of 4-APS

Objective: Synthesis of high-purity 4-aminophenyl hydrogen sulfate (O-ester) free from N-sulfated impurities.

Materials
  • Precursor: 4-Nitrophenol (Reagent Grade)[1]

  • Reagent: Chlorosulfonic acid (

    
    ) or Sulfur trioxide-pyridine complex (
    
    
    
    )[1]
  • Catalyst: Palladium on Carbon (10% Pd/C)[1]

  • Solvents: Pyridine (anhydrous), Methanol, Dichloromethane.[1]

  • Equipment: Hydrogenation apparatus (Parr shaker or balloon), Rotary Evaporator.

Step-by-Step Methodology
Stage 1: O-Sulfation of 4-Nitrophenol[1]
  • Dissolution: Dissolve 4-nitrophenol (10 mmol, 1.39 g) in anhydrous pyridine (20 mL) under an inert nitrogen atmosphere. Pyridine acts as both solvent and proton scavenger.[1]

  • Sulfation: Cool the solution to 0°C. Slowly add Sulfur trioxide-pyridine complex (12 mmol, 1.91 g) portion-wise over 15 minutes.

    • Note: Using

      
       is milder than chlorosulfonic acid and prevents ring sulfonation.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, EtOAc:MeOH 9:1).[1] The product (4-nitrophenyl sulfate) will appear as a polar spot near the baseline.[1]

  • Isolation: Pour the reaction mixture into cold saturated

    
     solution (50 mL). Wash with dichloromethane (
    
    
    
    mL) to remove unreacted nitrophenol.[1] The aqueous phase contains the target sulfate.[1]
  • Crystallization: Carefully acidify the aqueous layer to pH 7 using dilute acetic acid and cool to 4°C. If precipitation is slow, add potassium acetate to precipitate the potassium salt of 4-nitrophenyl sulfate.[1] Filter and dry.[1][2]

Stage 2: Hydrogenation to 4-APS[1]
  • Preparation: Dissolve the 4-nitrophenyl sulfate salt (5 mmol) in Methanol:Water (1:1, 50 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading).

  • Reduction: Purge with hydrogen gas (1 atm balloon is sufficient) and stir vigorously at room temperature for 2 hours.

    • Critical Control: Do not heat.[1] High temperatures can cleave the sulfate ester during reduction.[1]

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure (bath temp < 40°C).

  • Final Product: Recrystallize from water/ethanol to yield 4-aminophenyl hydrogen sulfate as white/off-white crystals.

Analytical Validation[1]
  • 1H NMR (

    
    ):  Look for the upfield shift of aromatic protons compared to the nitro precursor.[1] The AA'BB' system of the p-substituted benzene should be distinct.
    
  • Mass Spectrometry (ESI-): Expect a molecular ion peak at m/z 188

    
    .[1]
    

Protocol B: Surface Electrografting (Biosensor Fabrication)

Objective: Covalent attachment of phenyl sulfate moieties to a Glassy Carbon Electrode (GCE) to create a hydrophilic, anionic sensing interface.[1]

Mechanism

The amino group of 4-APS is converted in situ to a diazonium cation.[1] Electrochemical reduction generates an aryl radical that attacks the carbon surface, forming a stable C-C bond.

Reagents
  • 4-Aminophenyl hydrogen sulfate (Synthesized in Protocol A or Commercial).[1]

  • Sodium Nitrite (

    
    ).[1][3]
    
  • Hydrochloric Acid (0.5 M).[1]

  • Electrolyte: 0.1 M KCl or PBS.[1]

Workflow
  • Electrode Polishing: Polish the GCE with 0.05

    
     alumina slurry, sonicate in ethanol/water (1:1), and dry under 
    
    
    
    stream.[1]
  • Diazotization (In Situ):

    • Prepare a solution of 4-APS (2 mM) in 0.5 M HCl.[1]

    • Cool to 4°C in an ice bath.

    • Add

      
       (2.2 mM) and stir for 5 minutes. The solution generates the unstable diazonium species: 
      
      
      
      .[1]
  • Electrochemical Grafting:

    • Immerse the GCE (Working Electrode), Pt wire (Counter), and Ag/AgCl (Reference) into the cold solution.[1]

    • Technique: Cyclic Voltammetry (CV).[1][3][4]

    • Parameters: Scan from +0.6 V to -0.8 V vs Ag/AgCl. Scan rate: 100 mV/s.[1] 5 to 10 cycles.[1]

    • Observation: An irreversible reduction peak near -0.2 V to -0.4 V corresponds to the cleavage of

      
       and radical generation.[1] The peak current decreases with subsequent cycles, indicating the formation of a blocking monolayer.
      
  • Washing: Rinse the electrode thoroughly with deionized water and sonicate briefly in buffer to remove physisorbed species.

Visualization: Synthesis & Grafting Pathways[5]

The following diagram illustrates the regioselective synthesis pathway and the subsequent electrochemical grafting mechanism.

G cluster_0 Protocol A: Regioselective Synthesis cluster_1 Protocol B: Electrografting Nitrophenol 4-Nitrophenol NitroSulfate 4-Nitrophenyl Sulfate (Protected Intermediate) Nitrophenol->NitroSulfate SO3-Pyridine, 0°C (O-Sulfation) APS 4-Aminophenyl Hydrogen Sulfate (4-APS) NitroSulfate->APS H2, Pd/C (Reductive Cleavage) Diazonium Diazonium Salt [O3SO-Ph-N2]+ APS->Diazonium NaNO2, HCl (Diazotization) Radical Aryl Radical [O3SO-Ph•] Diazonium->Radical +e- (CV Reduction) -N2 Surface Functionalized Surface (GCE-Ph-OSO3H) Radical->Surface Covalent Grafting on Carbon

Figure 1: Integrated workflow showing the conversion of 4-nitrophenol to 4-APS and its subsequent activation for surface engineering.[1][5]

Data Summary: Reaction Parameters

ParameterProtocol A (Synthesis)Protocol B (Grafting)
Primary Solvent Pyridine / Methanol0.5 M HCl (Aqueous)
Temperature 0°C

RT
4°C (Ice Bath)
Time 6 Hours (Total)10 Minutes (CV Cycles)
Key Intermediate 4-Nitrophenyl SulfateAryl Diazonium Cation
Critical Risk Hydrolysis of ester at low pHThermal decomposition of diazonium
Yield / Coverage ~75-85% Isolated YieldMonolayer (

)

References

  • Metabolic Context

    • Acetaminophen metabolism and toxicity.[1] This paper establishes the sulfate conjugate as a non-toxic Phase II metabolite, necessitating pure standards for quantification.

    • Mazaleuskaya, L. L., et al. (2015).[1] "PharmGKB summary: acetaminophen pathway." Pharmacogenetics and Genomics, 25(8), 416–426.[1] Link

  • Electrografting Mechanism

    • Covalent modification of carbon surfaces by aryl radicals. The foundational text on using amino-aryl precursors for diazonium grafting.[1]

    • Pinson, J., & Podvorica, F. (2005).[1] "Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts." Chemical Society Reviews, 34(5), 429-439.[1] Link

  • Synthesis Methodology

    • Sulfation of phenols. Comparison of chlorosulfonic acid vs. SO3-pyridine complex for sensitive substrates.[1]

    • Andersen, K. K., et al. (1978).[1] "Sulfation of alcohols and phenols." The Journal of Organic Chemistry. (General methodology reference for O-sulfation).

  • Biosensor Application

    • Impedimetric sensors using charged layers.[1] Utilizing the sulfate group's charge to repel interferences.[1]

    • Liu, G., & Gooding, J. J. (2006).[1] "An interface comprising molecular wires and poly(ethylene glycol) spacer units self-assembled on carbon electrodes for detection of proteins."[1] Langmuir, 22(17), 7421-7430.[1] (Illustrates the utility of phenyl-based grafting).

Sources

Application

4-Aminophenyl hydrogen sulfate as an intermediate for reactive dyes

Application Note: 4-Aminophenyl Hydrogen Sulfate (Parabase Ester) in Reactive Dye Synthesis Part 1: Executive Technical Summary Subject Identity: In the context of reactive dye chemistry, "4-Aminophenyl hydrogen sulfate"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Aminophenyl Hydrogen Sulfate (Parabase Ester) in Reactive Dye Synthesis

Part 1: Executive Technical Summary

Subject Identity: In the context of reactive dye chemistry, "4-Aminophenyl hydrogen sulfate" typically refers to 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate (commonly known as Parabase Ester or PABSES ; CAS: 2494-89-5).[1] It is the foundational intermediate for the Vinyl Sulfone (VS) class of reactive dyes (e.g., Remazol dyes).

Strategic Importance: Unlike simple azo intermediates, Parabase Ester contains a masked reactive group —the sulfatoethyl sulfone (SES) moiety. It serves a dual function:

  • Solubility: The sulfate ester group (

    
    ) renders the intermediate and the resulting dye water-soluble during synthesis and initial application.
    
  • Reactivity: Under alkaline dyeing conditions, the SES group undergoes

    
    -elimination to generate the reactive Vinyl Sulfone  (
    
    
    
    ), which forms a covalent ether bond with the hydroxyl groups of cellulosic fibers (cotton).

Part 2: Reaction Mechanism & Chemistry

The utility of Parabase Ester relies on the "Sulfatoethyl Sulfone (SES)


 Vinyl Sulfone (VS)" transition. This mechanism allows the dye to be stable in neutral solution but highly reactive in alkaline dye baths.
Mechanism Diagram: Activation and Fixation

The following diagram illustrates the transformation of the Parabase Ester moiety into the reactive Vinyl Sulfone and its subsequent covalent bonding to cellulose.

ReactiveMechanism SES Parabase Ester Moiety (Sulfatoethyl Sulfone) R-SO2-CH2-CH2-OSO3H VS Vinyl Sulfone Intermediate (Reactive Species) R-SO2-CH=CH2 SES->VS Elimination of H2SO4 (β-Elimination) Alkali Alkaline Activation (pH 10-12, 60°C) Alkali->SES FixedDye Covalently Fixed Dye R-SO2-CH2-CH2-O-Cellulose VS->FixedDye Nucleophilic Addition (Michael Addition) Cellulose Cellulose-OH (Cotton Fiber) Cellulose->FixedDye

Caption: Activation pathway of Parabase Ester. The sulfate leaving group is eliminated by alkali to form the electrophilic vinyl sulfone.

Part 3: Experimental Protocols

Protocol A: Diazotization of Parabase Ester

Objective: Convert the aromatic amine of Parabase Ester into a diazonium salt (


) for subsequent coupling.
Criticality:  The sulfone group is electron-withdrawing, making the amine less basic. Strong acidic conditions and temperature control are vital to prevent hydrolysis of the ester group before coupling.

Materials:

  • Parabase Ester (CAS 2494-89-5): 28.1 g (0.1 mol)

  • Hydrochloric Acid (37%): 25 mL

  • Sodium Nitrite (

    
    ): 7.0 g (dissolved in 20 mL water)
    
  • Ice/Water mixture: ~200 g

  • Sulfamic acid (optional, for nitrite quenching)[2]

Step-by-Step Methodology:

  • Slurry Preparation: In a 500 mL beaker, disperse 28.1 g of Parabase Ester in 100 mL of distilled water. Stir vigorously to ensure a fine suspension.

  • Acidification: Add 25 mL of concentrated HCl. The suspension may become thicker. Cool the mixture to 0–5°C using an external ice bath. Add crushed ice directly to the mixture if necessary to maintain temperature.

  • Diazotization:

    • Add the

      
       solution dropwise via an addition funnel over 20 minutes.
      
    • Note: Maintain temperature below 5°C. The reaction is exothermic.

    • Stir for 45–60 minutes at 0–5°C.

  • Validation (The "Self-Validating" Step):

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. It must turn blue/black immediately, indicating a slight excess of nitrous acid (required to drive the reaction to completion).

    • Congo Red Test: Ensure the pH is distinctly acidic (paper turns blue).

  • Quenching: If the starch-iodide reaction is too strong after 1 hour, add small amounts of solid sulfamic acid until the paper shows only a faint response. This prevents side reactions during coupling.

  • Outcome: A clear to slightly turbid pale yellow solution of 4-(2-sulfatoethylsulfonyl)benzenediazonium chloride . Use immediately.

Protocol B: Synthesis of Reactive Black 5 (Model Reaction)

Objective: Demonstrate the utility of the diazotized Parabase Ester by synthesizing Reactive Black 5 (a bis-azo dye). Coupling Component: H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid).[2]

Methodology:

  • H-Acid Dissolution: Dissolve 0.05 mol of H-Acid in 100 mL water. Adjust pH to 6.0–6.5 using Sodium Carbonate (

    
    ) solution.
    
  • First Coupling (Acidic):

    • Cool H-Acid solution to 5–10°C.

    • Add 0.05 mol of the Diazotized Parabase Ester (from Protocol A) dropwise.

    • Maintain pH at 2.0–2.5 (the diazonium salt is acidic; add dilute base only if pH drops below 1.5).

    • Mechanism:[3] Coupling occurs at the ortho-position to the amino group of H-Acid.

    • Stir for 2 hours.

  • Second Coupling (Alkaline):

    • Prepare another 0.05 mol of Diazotized Parabase Ester.

    • Add it to the mono-azo intermediate from step 2.

    • Adjust pH to 6.0–7.0 using

      
      .
      
    • Mechanism:[3] Coupling occurs at the ortho-position to the hydroxyl group.

    • Stir for 3–4 hours at 10–15°C.

  • Isolation:

    • Salting out: Add NaCl (15-20% w/v) to precipitate the dye.[4]

    • Filtration: Filter the dark precipitate.

    • Drying: Dry at < 60°C (Critical: High heat can prematurely hydrolyze the SES ester).

Part 4: Data & Validation Parameters

Table 1: Key Quality Attributes of Parabase Ester Intermediates

ParameterSpecificationImpact on Dye Quality
Purity (HPLC) > 98.0%Impurities lead to dull shades and lower fixation rates.
Free Amine < 0.5%Excess amine causes side-reactions during diazotization.
Ester Content > 95%Low ester content implies premature hydrolysis (hydroxyethyl sulfone), rendering the dye non-reactive.
Iron (Fe) < 20 ppmIron catalyzes the decomposition of diazonium salts.
Synthesis Workflow Diagram

The following flowchart details the industrial workflow for converting Parabase Ester into a finished Reactive Dye.

SynthesisWorkflow Raw Parabase Ester (Solid) Diazo Diazotization (Formation of Diazonium Salt) Raw->Diazo Reagents HCl + NaNO2 (0-5°C) Reagents->Diazo Coupler Coupling Component (e.g., H-Acid, Gamma Acid) Coupling Azo Coupling (pH Controlled) Coupler->Coupling Diazo->Coupling QC1 QC: Starch-Iodide Test Diazo->QC1 SaltOut Salting Out & Filtration (Isolation) Coupling->SaltOut Drying Spray Drying / Vacuum Drying (Temp < 60°C) SaltOut->Drying QC2 QC: HPLC Purity Drying->QC2

Caption: Step-by-step synthesis workflow for Parabase Ester-based reactive dyes.

Part 5: Troubleshooting & Safety

  • Premature Hydrolysis:

    • Symptom:[3][5][6] Low fixation on cotton; high color yield in wash water.

    • Cause: The SES group hydrolyzed to the non-reactive hydroxy-ethyl sulfone during synthesis or storage.

    • Prevention:[3] Never heat the dye solution above 60°C unless pH is strictly neutral/acidic. Avoid alkaline pH during storage.

  • Incomplete Diazotization:

    • Symptom:[3][5][6] Insoluble residues or tar formation during coupling.

    • Remedy: Ensure fine dispersion of Parabase Ester before adding acid. Maintain vigorous stirring.

  • Safety (E-E-A-T):

    • Parabase Ester is an aromatic amine. Handle with PPE (gloves, respirator).[3]

    • Diazonium salts are unstable when dry. Never dry the isolated diazonium intermediate; use it immediately in solution.

References

  • Unilong Industry. (2024). 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (Parabase Ester) Technical Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. (Contextual reference for reactive dye synthesis mechanisms). Retrieved from [Link]

Sources

Method

High-Performance Application of 4-Aminophenyl Hydrogen Sulfate in ADME Profiling and Enzymatic Biosensing

[1] Executive Summary & Pharmacological Significance[1][2][3] 4-Aminophenyl hydrogen sulfate (PAS), also known as p-aminophenyl sulfate, is a critical metabolite conjugate in pharmaceutical toxicology and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Significance[1][2][3]

4-Aminophenyl hydrogen sulfate (PAS), also known as p-aminophenyl sulfate, is a critical metabolite conjugate in pharmaceutical toxicology and pharmacokinetics.[1] It represents the Phase II detoxification product of 4-aminophenol , a potent nephrotoxin and the primary hydrolytic metabolite of Acetaminophen (Paracetamol) .

In drug development, PAS serves two distinct, high-value functions:

  • ADME/Tox Reference Standard: It is essential for quantifying the balance between bioactivation (via CYP450) and detoxification (via Sulfotransferases/SULT) in hepatotoxicity studies.[1]

  • Pro-Moiety for Biosensing: Due to the drastic difference in electrochemical activity between the sulfated conjugate (inactive) and the free phenol (active), PAS is utilized as a substrate probe for Arylsulfatase activity, a biomarker for lysosomal storage diseases and specific carcinomas.

This guide provides self-validating protocols for the synthesis, quantification, and biosensing application of PAS, moving beyond standard kit instructions to fundamental chemical principles.

Biological Context: The Detoxification Pathway

Understanding the formation of PAS is critical for interpreting pharmacokinetic data. The following diagram illustrates the metabolic divergence of Paracetamol, highlighting where PAS serves as a marker for SULT (Sulfotransferase) capacity.

MetabolicPathway cluster_legend Target Analyte Formulation APAP Acetaminophen (Paracetamol) NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1 (Bioactivation) PAP 4-Aminophenol (Nephrotoxin) APAP->PAP Deacetylation (Minor Pathway) Gluc APAP-Glucuronide APAP->Gluc UGT (Major Pathway) Liver Necrosis Liver Necrosis NAPQI->Liver Necrosis GSH Depletion PAS 4-Aminophenyl Sulfate (Detoxified Conjugate) PAP->PAS SULT (Sulfation/Detox)

Figure 1: Metabolic fate of Acetaminophen.[1] PAS quantification (Green node) serves as a direct index of SULT enzyme efficiency and 4-aminophenol clearance.[1]

Protocol I: Chemical Synthesis & Validation of Reference Standard

Use Case: When commercial standards are unavailable or isotopic labeling (


 or 

) is required.[1]

Commercial standards of metabolite conjugates are often expensive or unstable. This protocol allows for the in-situ generation of high-purity PAS using a modified Boyland-Sims oxidation or direct sulfation.[1]

Materials
  • 4-Aminophenol (Sublimed grade, >99%)[1]

  • Chlorosulfonic acid (

    
    )[1][2]
    
  • Pyridine (Anhydrous)[1]

  • Carbon disulfide (

    
    ) or Dichloromethane (DCM)[1]
    
  • Validation Reagent: 10% Ferric Chloride (

    
    ) solution.[1]
    
Step-by-Step Synthesis
  • Preparation: Dissolve 0.05 mol of 4-aminophenol in 20 mL of anhydrous pyridine. Maintain temperature at 0°C using an ice-salt bath.[1]

    • Mechanism:[3][4][5][6] Pyridine acts as both solvent and proton scavenger.[1]

  • Sulfation: Dropwise add 0.055 mol of Chlorosulfonic acid. Caution: This reaction is highly exothermic.[1]

    • Reaction:

      
      [1]
      
  • Reflux: Once addition is complete, heat the mixture to 50°C for 30 minutes to ensure completion.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold diethyl ether. The pyridinium salt of 4-aminophenyl sulfate will precipitate as a white/off-white solid.[1]

  • Conversion to Free Acid/Salt: Dissolve the precipitate in minimal water and neutralize with Potassium Hydroxide (KOH) to yield the Potassium 4-aminophenyl sulfate (more stable than the hydrogen sulfate acid form). Recrystallize from ethanol/water.[1]

Self-Validation Step (The Test)

Before using this standard in LC-MS, you must confirm the sulfation of the phenol group.

  • Aliquot A: 4-Aminophenol (Starting material).[1]

  • Aliquot B: Synthesized PAS.[1]

  • Action: Add 2 drops of

    
     to both.
    
  • Result:

    • Aliquot A will turn Purple/Violet (Positive Phenol test).[1]

    • Aliquot B should remain Colorless/Yellowish (Blocked Phenol).[1]

    • If Aliquot B turns purple, the reaction is incomplete.

Protocol II: LC-MS/MS Quantification in Plasma/Urine

Use Case: Pharmacokinetic profiling and toxicity screening.[1]

Direct quantification of PAS requires addressing the instability of the sulfate ester bond in acidic media.

Instrument Parameters
ParameterSettingRationale
Column C18 Polar-Embedded (e.g., Waters Atlantis T3), 2.1 x 100mm, 3µmEnhanced retention of polar conjugates like sulfates.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]5)Critical: Avoid strong acids (Formic acid < 0.1%) to prevent hydrolysis of the sulfate in-source.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Ionization ESI Negative ModeSulfate groups ionize efficiently in negative mode (

).[1]
Transition 188.0

80.0 (

)
Specific transition for sulfate conjugates.[1]
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/urine to a centrifuge tube.

  • Internal Standard: Add 10 µL of

    
    -Acetaminophen sulfate (or 
    
    
    
    -Acetaminophen if sulfate IS is unavailable).
  • Precipitation: Add 150 µL of Methanol (NOT Acetonitrile/Formic Acid mix).

    • Note: Acidic precipitation agents (TCA/PCA) will hydrolyze PAS back to 4-aminophenol, leading to false positives for the toxic parent and false negatives for the metabolite.

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Injection: Inject 5 µL of supernatant directly.

Protocol III: Electrochemical Biosensor for Arylsulfatase

Use Case: Diagnostic assay for enzymatic activity using PAS as a "Signal-On" probe.

This protocol utilizes the redox behavior of the aminophenol group. The sulfate group in PAS is electron-withdrawing and sterically hindering, rendering the molecule electrochemically "silent" at low potentials. Upon cleavage by Arylsulfatase, the release of electroactive 4-aminophenol generates a current.[1]

Experimental Workflow

Biosensor Substrate Substrate: 4-Aminophenyl Sulfate (Electro-Inactive at +0.2V) Enzyme Target: Arylsulfatase (Sample) Substrate->Enzyme Incubation (pH 7.0, 37°C) Product Product: 4-Aminophenol (Redox Active) Enzyme->Product Hydrolysis (-SO4) Signal Signal: Anodic Current (Oxidation to Quinone Imine) Product->Signal Cyclic Voltammetry (-0.2V to +0.6V)

Figure 2: "Signal-On" Electrochemical detection mechanism.

Methodology
  • Electrode Prep: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry.[1] Rinse/sonicate in ethanol and water.

  • Buffer: Prepare 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

    • Note: Arylsulfatases often have acidic optima (pH 5.0), but electrochemical detection is often more stable at neutral pH.[1] A two-step method (Incubation at pH 5 -> Detection at pH 7) is recommended for maximum sensitivity.[1]

  • Incubation:

    • Mix 100 µL of 1 mM PAS (substrate) with 10 µL of biological sample (containing enzyme).

    • Incubate at 37°C for 20 minutes.

  • Detection (Differential Pulse Voltammetry - DPV):

    • Scan Range: -0.2 V to +0.6 V vs. Ag/AgCl.[1]

    • Result: Look for an oxidation peak at approximately +0.25 V .[1]

    • Control: Run a blank with PAS only (no enzyme).[1] No peak should be observed at +0.25 V.[1]

Data Interpretation
  • Peak Height (

    
    ):  Directly proportional to the concentration of 4-aminophenol released, and thus proportional to Arylsulfatase activity.
    
  • Interference Check: If the sample contains ascorbic acid or uric acid, they may oxidize near this potential. Use a Nafion-coated electrode to repel anionic interferents if analyzing raw urine.[1]

References

  • Metabolism of Paracetamol

    • Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: acetaminophen pathway." Pharmacogenetics and Genomics, 25(8), 416–426.
  • Synthesis of Aryl Sulfates

    • Boyland, E., et al. (1957). "The preparation and properties of some aminophenyl sulphates." Journal of the Chemical Society, 4625-4630.[1]

  • Electrochemical Detection Principles

    • Nia, P. M., et al. (2021).[7] "Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite." Current Analytical Chemistry. (Demonstrates the redox behavior of the phenolic product).

  • Arylsulfatase Assays

    • Fluharty, A. L., et al. (1978).

Sources

Application

Advanced Application Note: 2-((4-Aminophenyl)sulfonyl)ethyl Hydrogen Sulfate in Covalent Drug Design &amp; Bioconjugation

Executive Summary: The "Masked" Warhead Strategy In modern drug development, particularly in the design of Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugates (ADCs) , stability and selectivity are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Warhead Strategy

In modern drug development, particularly in the design of Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugates (ADCs) , stability and selectivity are paramount. 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS: 2494-89-5), often referred to as Parabase Ester , serves as a critical "masked" precursor to the vinyl sulfone moiety.[1]

Unlike free vinyl sulfones, which can be prone to off-target reactivity and polymerization during storage, this sulfate ester is a stable, water-soluble solid. It releases the reactive vinyl sulfone warhead only under controlled alkaline conditions via a


-elimination mechanism.[1] This application note details the protocols for utilizing this compound to generate cysteine-reactive libraries and stable bioconjugates, offering a superior alternative to maleimide-based chemistries due to the hydrolytic stability of the resulting thioether linkage.

Chemical Mechanism & Activation Pathway[1][2]

The utility of this compound relies on a base-catalyzed elimination reaction.[1][2] The sulfate group acts as a leaving group, generating the electron-deficient double bond of the vinyl sulfone.

The Activation Mechanism

The transformation follows an E2 elimination pathway:

  • Base Abstraction: A base removes a proton from the

    
    -carbon adjacent to the sulfone.[1]
    
  • Elimination: The electrons form a double bond, expelling the sulfate group (

    
    ).[1]
    
  • Michael Addition: The resulting vinyl sulfone acts as a soft electrophile (Michael acceptor), reacting selectively with soft nucleophiles like the thiol (

    
    ) group of Cysteine residues.[1]
    
Pathway Visualization

The following diagram illustrates the activation and conjugation workflow.

ReactionPathway Precursor Parabase Ester (Stable Precursor) Base Base Activation (pH 8.5 - 10) Precursor->Base VinylSulfone Vinyl Sulfone (Reactive Warhead) Base->VinylSulfone  β-Elimination   (- H2SO4) Product Thioether Adduct (Stable Conjugate) VinylSulfone->Product  Michael Addition   Target Cysteine Thiol (Protein/Enzyme) Target->Product  Covalent Bond  

Figure 1: Activation pathway of Parabase Ester.[1] The stable ester is converted to the reactive vinyl sulfone, which then covalently locks onto the target cysteine.

Experimental Protocols

Protocol A: Synthesis of Vinyl Sulfone-Based Covalent Inhibitors

Objective: To synthesize a library of covalent inhibitors targeting cysteine proteases (e.g., Cathepsin, Caspase) using the Parabase Ester as the starting scaffold.

Reagents:

  • 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (PBE)[1][2][3][4]

  • Carboxylic acid fragments (Drug pharmacophores)[1]

  • HATU or EDC/HOBt (Coupling agents)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Amide Coupling (The "Head" Attachment):

    • Dissolve the carboxylic acid fragment (1.0 eq) in dry DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.

    • Add PBE (1.0 eq).[1] Note: PBE is zwitterionic; ensure sufficient base is present to solubilize it.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • QC Check: Monitor by LC-MS. The mass should correspond to Fragment + PBE - H2O.[1]

    • Result: You now have a "Masked Inhibitor" (Sulfatoethyl sulfone amide).[1]

  • Warhead Activation (The "Unmasking"):

    • Dissolve the purified masked inhibitor in a mixture of THF/Water (1:1).[1]

    • Adjust pH to 9.0–10.0 using 1M NaOH or Na₂CO₃.[1]

    • Stir at RT for 30–60 minutes.

    • Critical Control: Monitor the disappearance of the sulfate ester peak and appearance of the vinyl sulfone peak (Mass shift: -98 Da due to loss of H₂SO₄).

    • Quench: Neutralize carefully to pH 7.0 with dilute HCl if isolating, or proceed directly to biological assay.

Protocol B: Bioconjugation to Antibodies (Site-Specific)

Objective: To conjugate a functional payload to an antibody via reduced interchain cysteines using the vinyl sulfone generated in situ.[1]

Advantages: Vinyl sulfone conjugates are irreversible and stable in plasma, unlike maleimides which can undergo retro-Michael exchange with albumin.[1]

Workflow:

  • Antibody Reduction:

    • Dilute antibody (mAb) to 5 mg/mL in PBS (pH 7.[1]4) + 10 mM EDTA.[1]

    • Add TCEP (2.5 eq per disulfide bond) and incubate at 37°C for 1 hour.

    • Remove excess TCEP via desalting column (PD-10).[1]

  • Linker Activation (Pre-conjugation):

    • Dissolve the PBE-Payload construct in DMSO.[1]

    • Add 50 mM Borate Buffer (pH 9.5).[1] Incubate for 1 hour at 37°C to convert >95% to Vinyl Sulfone.[1]

    • Note: Verify conversion by HPLC before adding to protein.[1]

  • Conjugation:

    • Add the activated Vinyl Sulfone-Payload (5–10 molar excess over mAb thiols) to the reduced mAb.[1]

    • Adjust reaction pH to 7.5–8.0.[1]

    • Incubate at RT for 2–4 hours or 4°C overnight. (Vinyl sulfones react slower than maleimides, requiring longer incubation).[1]

  • Purification:

    • Remove excess small molecule via Size Exclusion Chromatography (SEC) or dialysis.[1]

Analytical Validation & Data

Comparative Reactivity: Vinyl Sulfone vs. Maleimide

When selecting this scaffold, researchers must understand the kinetic differences.

FeatureVinyl Sulfone (from PBE)MaleimideImplication
Reactivity Moderate (Soft Electrophile)HighVS is more selective for Cysteine over Lysine.[1]
Stability (Plasma) High (Irreversible)Moderate (Retro-Michael)VS conjugates have longer half-lives in vivo.[1]
Hydrolysis NegligibleSignificantVS reagents can be stored in aqueous buffer longer.[1]
pH Optimum pH 7.5 – 8.5pH 6.5 – 7.5VS requires slightly more basic conditions for conjugation.[1]
Quality Control Specifications

For drug development, the following specifications are critical for the PBE starting material:

  • Purity (HPLC): >98% (Impurities can lead to side-reactions during activation).[1]

  • Free Amine Content: >99% (Essential for efficient amide coupling).[1]

  • Sulfate Content: Stoichiometric (Confirming the ester is intact and not pre-hydrolyzed to the alcohol).

Safety & Handling Guidelines

  • Sensitizer: PBE and its vinyl sulfone derivatives are potent skin and respiratory sensitizers.[1] They are designed to react with proteins (including yours).[1]

  • PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood.

  • Decontamination: Spills containing the activated vinyl sulfone should be treated with an excess of thiol (e.g., Glutathione or Mercaptoethanol) to quench reactivity before disposal.

References

  • Review of Vinyl Sulfone Scaffolds: Liu, J., et al. (2021).[1][5] "The vinyl sulfone motif as a structural unit for novel drug design and discovery." Expert Opinion on Drug Discovery.

  • Covalent Inhibition Mechanism: Palmer, J. T., et al. (1995).[1] "Vinyl sulfones as irreversible inhibitors of cysteine proteases."[1][6][7] Journal of Medicinal Chemistry.

  • Bioconjugation Stability: Hou, S., et al. (2021).[1] "Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator." Polymer Chemistry.

  • Reactive Dye Chemistry (Foundational Chemistry of PBE): Grokipedia. "Vinyl sulfone dyes: Chemistry and Mechanism."[1]

  • General Properties and CAS Data: National Institutes of Health (NIH).[1] "PubChem Compound Summary for CID 74688: 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate."[1]

Sources

Method

using 4-Aminophenyl hydrogen sulfate as a building block for sulfonated compounds

Application Note: Strategic Utilization of 4-Aminophenyl Hydrogen Sulfate in Molecular Design Abstract This application note details the strategic use of 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Aminophenyl Hydrogen Sulfate in Molecular Design

Abstract

This application note details the strategic use of 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfate) as a "Trojan Horse" building block for the synthesis of sulfated metabolites, water-soluble azo dyes, and prodrug scaffolds.[1][2] Unlike traditional protocols that rely on aggressive late-stage sulfonation using chlorosulfonic acid—which often leads to regioselectivity issues and byproduct formation—this approach incorporates the labile sulfate ester moiety (


) early in the synthetic sequence.[2] We provide optimized protocols for diazotization and amide coupling that preserve the delicate aryl sulfate ester bond, ensuring high-fidelity synthesis of target compounds.[2]

Chemical Profile & Strategic Value

4-Aminophenyl hydrogen sulfate is a zwitterionic solid where the basic aniline and acidic sulfate ester coexist.[1][2] Its primary utility lies in its ability to introduce a sulfate group without the need for harsh sulfating reagents (e.g.,


-pyridine, 

).[2]
PropertyData
Chemical Name 4-Aminophenyl hydrogen sulfate
Common Abbreviation 4-APS
CAS Number 15658-52-3
Molecular Formula

Molecular Weight 189.19 g/mol
Solubility Soluble in water, aqueous alkali; sparingly soluble in non-polar organics.[1][2][3]
Key Stability Constraint The

ester bond is acid-labile (hydrolyzes to phenol) and heat-sensitive.[1][2]
Strategic Comparison: Why use 4-APS?

G cluster_0 Traditional Late-Stage Sulfonation cluster_1 4-APS Building Block Strategy Start_Trad Complex Phenol Reagent Chlorosulfonic Acid (Aggressive) Start_Trad->Reagent Product_Trad Mixture of Isomers + Desulfated Byproducts Reagent->Product_Trad Start_New 4-Aminophenyl Sulfate Step1 Mild Coupling (Amide/Diazo) Start_New->Step1 Product_New Regiospecific Sulfated Product Step1->Product_New

Figure 1: The 4-APS workflow avoids the regioselectivity chaos of sulfonating complex molecules.[1][2]

Critical Handling & Stability Guidelines

The aryl sulfate ester bond (


) is significantly less stable than the aryl sulfonate bond (

) found in sulfanilic acid.[1][2]
  • pH Sensitivity: Stable in neutral and basic aqueous solutions (

    
    ).[1][2] Rapidly hydrolyzes in hot acidic media (
    
    
    
    ,
    
    
    ) to form 4-aminophenol.[1][2]
  • Temperature: Reactions involving the amine group must be conducted at

    
     (diazotization) or room temperature (acylation).[2]
    
  • Solvent Systems: Due to zwitterionic character, 4-APS dissolves poorly in DCM or Hexanes.[1][2] Use DMF , DMSO , or Aqueous Buffers (Carbonate/Phosphate).[2]

Protocol A: Synthesis of Sulfated Azo Dyes/Probes

This protocol converts 4-APS into a diazonium salt, which is then coupled to an electron-rich aromatic system.[1][2] This is ideal for creating water-soluble colorimetric sensors or drug metabolites.[1][2]

Mechanism
  • Diazotization:

    
    [1][2]
    
  • Coupling:

    
    
    
Step-by-Step Methodology

Reagents:

  • 4-Aminophenyl hydrogen sulfate (10 mmol, 1.89 g)[1][2]

  • Sodium Nitrite (

    
    , 11 mmol)[2]
    
  • Hydrochloric Acid (2.5 M)[2]

  • Coupling Component (e.g., N,N-dimethylaniline or a phenol derivative)[1][2][4]

  • Sodium Acetate (buffer)[2]

Procedure:

  • Diazotization (The "Cold" Phase):

    • Suspend 1.89 g of 4-APS in 15 mL of water.

    • Add 10 mL of 2.5 M HCl. Note: The solid may not fully dissolve initially.

    • Cool the suspension to 0–2°C in an ice/salt bath.

    • Add a solution of

      
       (0.76 g in 5 mL water) dropwise over 10 minutes. Maintain temperature 
      
      
      
      .
    • Stir for 20 minutes. The solution should become clear as the diazonium salt forms.[2]

    • Validation: Test with starch-iodide paper (turns blue immediately due to excess nitrous acid).[1][2] Add urea to quench excess nitrous acid until paper remains white.[2]

  • Coupling (The Buffered Phase):

    • Dissolve the coupling partner (10 mmol) in mild acid (if amine) or dilute NaOH (if phenol).[2]

    • Slowly add the cold diazonium solution to the coupling partner solution.[2]

    • CRITICAL: Immediately adjust pH to 5–6 using Sodium Acetate. Do not allow the pH to drop below 3 or rise above 9 during the initial mixing.

    • Stir at

      
       for 1 hour, then allow to warm to room temperature over 2 hours.
      
  • Isolation:

    • Salting out: Add NaCl (20% w/v) to precipitate the sulfated azo dye.[2]

    • Filter and wash with cold brine.[2]

    • Purification: Recrystallize from Ethanol/Water (80:20).[2] Do not boil excessively.

Protocol B: Amide Coupling (Peptidomimetics/Metabolites)

This protocol is used to attach the sulfated aniline to carboxylic acids (e.g., creating Paracetamol sulfate analogs or drug linkers).[2]

Workflow Diagram

ProtocolB cluster_inputs Reagents cluster_process Schotten-Baumann Conditions cluster_output Workup APS 4-APS (Zwitterion) Mix Dissolve 4-APS in Water/Dioxane (1:1) Adjust pH to 8-9 APS->Mix Acyl Acyl Chloride / Anhydride Add Add Acyl Chloride Dropwise Maintain pH 8-9 (Critical) Acyl->Add Base Base (NaHCO3 or TEA) Base->Mix Mix->Add React Stir at RT for 2-4 Hours Add->React Acidify Careful Acidification (pH 5) to precipitate or extract React->Acidify Product Sulfated Amide Product Acidify->Product

Figure 2: Schotten-Baumann approach for acylation of 4-APS.[1][2]

Step-by-Step Methodology

Reagents:

  • 4-APS (5 mmol, 0.95 g)[1][2]

  • Acyl Chloride (5.5 mmol)[2]

  • Solvent: Water/Dioxane (1:1 mixture) or Water/Acetone.[2]

  • Base: Sodium Bicarbonate (

    
    ).[2]
    

Procedure:

  • Dissolution: In a flask, dissolve 0.95 g of 4-APS in 20 mL of Water/Dioxane (1:1).

  • Basification: Add solid

    
     until pH reaches ~8.5. The solution should be homogeneous.[2]
    
  • Acylation: Cool to

    
    . Add the Acyl Chloride dropwise.[2]
    
  • pH Control: Simultaneously add saturated

    
     solution to maintain pH between 8 and 9.
    
    • Why? If pH < 7, the amine protonates and becomes non-nucleophilic.[2] If pH > 11, the acyl chloride hydrolyzes too fast.[2]

  • Completion: Stir at Room Temperature for 2 hours.

  • Isolation:

    • Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure.[2]

    • The product is likely a sodium salt in the aqueous residue.[2]

    • Option A (Precipitation): Carefully adjust pH to 4–5 with dilute acetic acid.[2] Cool to

      
       to crystallize the zwitterion.[2]
      
    • Option B (Extraction): If water-soluble, use n-Butanol for extraction.[1][2]

Quality Control & Validation

To ensure the sulfate ester (


) is intact and has not hydrolyzed to the phenol (

):
  • Mass Spectrometry (ESI-):

    • Run in Negative Ion Mode .

    • Look for the molecular ion

      
      .[1][2]
      
    • Diagnostic: Sulfates often show a characteristic loss of 80 Da (

      
      ) in MS/MS fragmentation.[2]
      
  • HPLC Analysis:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Ammonium Acetate buffer (pH 6) / Methanol.[2] Avoid TFA (Trifluoroacetic acid) in the mobile phase as it promotes hydrolysis.[2]

    • Retention Time: The sulfated product will be significantly more polar (elutes earlier) than the hydrolyzed phenolic byproduct.[2]

  • Solubility Check: The product should be water-soluble (as a salt), whereas the hydrolyzed phenolic amide might be less soluble.[2]

References

  • PubChem. (2025).[2][3] 4-Aminophenyl hydrogen sulfate (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • Nishimura, S. et al. (2015).[2] Preparations and Electrochemical Characterizations of Conductive Porphyrin Polymers. The Journal of Physical Chemistry C. (Describes oxidative polymerization of aminophenyl compounds). Available at: [Link][2]

  • Al-Iraqi, M. A. et al. (2020).[1][2] Synthesis of some Azo Compounds Derived from Substituted 4-Aminosulfonanilides. (Provides analogous diazotization protocols for sulfated anilines). Available at: [Link][2]

  • Diez-Pena, E. et al. (2002).[1][2] Mechanism of the hydrolysis of phenyl sulfate esters. Journal of Organic Chemistry. (Fundamental stability data for the aryl sulfate bond).

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-Aminophenyl hydrogen sulfate synthesis

Technical Support Center: High-Yield Synthesis of 4-Aminophenyl Hydrogen Sulfate Case ID: PAPS-YIELD-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of 4-Aminophenyl Hydrogen Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 4-Aminophenyl Hydrogen Sulfate

Case ID: PAPS-YIELD-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of 4-Aminophenyl Hydrogen Sulfate (PAPS) Synthesis

Executive Summary: The Yield Paradox

The synthesis of 4-aminophenyl hydrogen sulfate (PAPS) is deceptively simple but notoriously prone to low yields (often <40% in literature). The core failure mode is the amphoteric nature of the molecule combined with the acid-lability of the sulfate ester bond.

  • The Trap: Users often attempt direct sulfation with chlorosulfonic acid without strict temperature control, leading to charring (oxidation of the aniline moiety) or hydrolysis (cleavage of the sulfate by generated HCl).[1]

  • The Solution: Shifting to a Sulfur Trioxide-Pyridine (SO₃·Py) complex method or strictly controlled chlorosulfonic acid addition at cryogenic temperatures, followed by isolation as a potassium salt to stabilize the ester.[1]

Critical Protocol Architecture (The "Golden" Standard)

We recommend the SO₃-Pyridine Complex Method for research-scale synthesis (1g – 100g) due to its milder conditions and higher selectivity for O-sulfation over N-sulfation.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Specification
4-Aminophenol 1.0SubstrateMust be white/off-white. If brown, recrystallize from EtOH.[1]
SO₃·Pyridine Complex 1.2 - 1.5Sulfating AgentFreshly prepared or commercial (48-50% SO₃).
Pyridine (Anhydrous) SolventSolvent/BaseWater content <0.05%. CRITICAL.
KOH / KCl ExcessCounter-ionFor isolation as the stable potassium salt.
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen.

    • Reasoning: Moisture competes with the phenol for SO₃, forming sulfuric acid which catalyzes product hydrolysis.[1]

  • Dissolution:

    • Dissolve 4-aminophenol in anhydrous pyridine (concentration ~0.5 M).

    • Note: If solubility is poor, mild heating (40°C) is acceptable, but cool back to room temperature (RT) before step 3.[1]

  • Sulfation (The Kinetic Control):

    • Add SO₃·Pyridine complex solid in portions over 20 minutes.

    • Temperature: Maintain 45°C - 50°C.

    • Observation: The reaction is mildly exothermic. A thick suspension may form (the pyridinium salt of the product).

    • Duration: Stir at 50°C for 4–6 hours. Monitoring by TLC (Eluent: n-BuOH/AcOH/H₂O 4:1:1) is recommended.[2]

  • Quenching & Workup (The Stabilization):

    • Cool to 0°C.[3]

    • Slowly add cold aqueous KOH (10%) until pH is 8–9.

    • Mechanism:[1][4][5][6][7][8][9][10][11] This cleaves the unstable pyridinium salt and prevents acid hydrolysis.

  • Isolation (Salting Out):

    • Concentrate the solution under reduced pressure (Rotavap) to remove pyridine. Do not exceed 40°C bath temp.

    • Dissolve the residue in minimal cold water.

    • Add saturated KCl solution.[1][3][12] The Potassium 4-aminophenyl sulfate is less soluble than the pyridinium salt and will precipitate.

    • Recrystallize from water/ethanol.

Troubleshooting Matrix (The "Help Desk")

Use this matrix to diagnose specific failure modes in your current experiment.

Symptom Probable Cause Corrective Action
Product is black/tarry Oxidation: 4-aminophenol is extremely sensitive to air oxidation, especially at high pH or temp.1. Purify starting material (sublimation or recrystallization).2. Conduct reaction under strict N₂/Ar atmosphere.3. Add trace sodium bisulfite (antioxidant) during workup.
Yield < 20% Hydrolysis: The sulfate ester hydrolyzed back to phenol during workup.1. Never acidify the workup solution below pH 4.2. Keep rotavap bath <40°C.3. Ensure pyridine was dry (water creates H₂SO₄).
No Precipitate Solubility/Zwitterion Trap: The product is highly water-soluble as a zwitterion or Li/Na salt.1. Switch to Potassium salt isolation (lower solubility).2. Add Ethanol to the aqueous concentrate to force precipitation.3. Use "Salting Out" with excess KCl.[1]
Product is N-sulfated Wrong Reagent/Temp: Sulfamic acid formation (N-SO₃H) is favored at high temps or with free SO₃.1. Use SO₃·Pyridine complex (sterically favors O-sulfation).2. Keep reaction temp <60°C.

Visualizing the Failure Logic

The following diagram illustrates the decision pathways for synthesis and where the process typically breaks down.

PAPS_Synthesis_Flow Start Start: 4-Aminophenol Reagent_Choice Select Reagent Start->Reagent_Choice Route_A Route A: Chlorosulfonic Acid (High Risk, Low Cost) Reagent_Choice->Route_A Industrial Route_B Route B: SO3-Pyridine (High Yield, High Control) Reagent_Choice->Route_B Lab/Pharma Reaction Reaction Phase (Pyridine, 50°C) Route_A->Reaction Requires <0°C Route_B->Reaction Check_Color Is Solution Black? Reaction->Check_Color Oxidation FAILURE: Oxidation/Charring Fix: Inert Gas / Purify SM Check_Color->Oxidation Yes Workup Workup: pH Adjustment Check_Color->Workup No (Amber/Pink) Check_pH pH < 4? Workup->Check_pH Hydrolysis FAILURE: Hydrolysis to Phenol Fix: Maintain pH 8-9 Check_pH->Hydrolysis Yes Isolation Isolation: Add KCl / EtOH Check_pH->Isolation No Success SUCCESS: K-Salt Precipitate Isolation->Success

Figure 1: Decision tree for PAPS synthesis highlighting critical failure points (Oxidation and Hydrolysis).

Advanced Optimization (Tier 2 Support)

For users requiring >80% yield or scale-up >100g.

A. The "Wagner" Modification (Chlorosulfonic Acid Route)

If you must use chlorosulfonic acid (due to cost), do not add it directly to the solid.[1]

  • Suspend 4-aminophenol in Dimethylaniline (DMA) or Pyridine.

  • Cool to -10°C .

  • Add Chlorosulfonic acid dropwise.

  • Why? The solvent acts as an HCl scavenger immediately upon generation.

B. Protecting Group Strategy

If N-sulfation (sulfamic acid formation) persists:

  • Protect: Convert 4-aminophenol to N-acetyl-4-aminophenol (Paracetamol).

  • Sulfate: React Paracetamol with SO₃·Pyridine (Yields are typically higher, ~90%, as the amide is non-nucleophilic).[1]

  • Deprotect: Mild hydrazinolysis or acidic hydrolysis (carefully controlled) to remove the acetyl group without cleaving the sulfate. Note: This adds steps but guarantees regioselectivity.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (H₂SO₄) directly? A: No. Direct esterification with sulfuric acid is an equilibrium reaction driven by water removal. Because 4-aminophenol is sensitive to heat and oxidation, the high temperatures required to drive off water (azeotropic distillation) will destroy your starting material before the product forms.

Q: Why do you recommend the Potassium salt? A: The free acid (zwitterion) of 4-aminophenyl hydrogen sulfate is hygroscopic and unstable. The Potassium salt forms a defined crystal lattice that is non-hygroscopic and shelf-stable at room temperature.

Q: How do I store the product? A: Store as the solid Potassium salt in a desiccator at -20°C. Solutions should be prepared fresh. If in solution, keep pH neutral/basic; acidic solutions hydrolyze rapidly (t₁/₂ < 1 hour at pH 1).[1]

References

  • Feigenbaum, J., & Neuberg, C. A. (1941).[1] Simplified Method for the Preparation of Aromatic Sulfuric Acid Esters. Journal of the American Chemical Society, 63(12), 3529–3530.[1] Link[1]

  • Burkhardt, G. N., & Lapworth, A. (1926).[1] Arylsulphuric acids.[2] Journal of the Chemical Society, 684-690.[1] (Foundational work on the stability of phenyl sulfates).

  • Andersen, V. K., et al. (2020).[1][11] Radical-Initiated Formation of Aromatic Organosulfates. Environmental Science & Technology, 54(21), 13467–13477.[1] (Discusses stability and oxidation mechanisms). Link[1]

  • BenchChem Technical Data. (2025). Phenyl hydrogen sulfate stability and storage conditions. (General stability data for phenyl sulfates). Link[1]

Sources

Optimization

Technical Support Center: 4-Aminophenyl Hydrogen Sulfate Purification

The following guide serves as a specialized Technical Support Center for researchers working with 4-Aminophenyl Hydrogen Sulfate (also known as p-Aminophenyl Sulfate or 4-Amino-1-phenyl sulfate). Important Disambiguation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Aminophenyl Hydrogen Sulfate (also known as p-Aminophenyl Sulfate or 4-Amino-1-phenyl sulfate).

Important Disambiguation: This guide specifically addresses the O-sulfate ester (


, CAS: 63084-98-0), not the C-sulfonate known as Sulfanilic Acid (

). The ester linkage makes this compound significantly more labile and prone to hydrolysis than its sulfonic acid counterpart.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Hub. Below you will find targeted troubleshooting modules designed to resolve the three most common failure modes: Oxidative Discoloration , Hydrolytic Decomposition , and Inorganic Salt Contamination .

Module 1: The "Brown Sticky Solid" Issue (Oxidation & Impurities)

User Query: "My crude product is dark brown or violet and sticky, not the white powder expected. How do I fix this?"

Diagnosis: The dark coloration is caused by the oxidation of unreacted 4-aminophenol (the starting material) into quinone imine derivatives. These impurities are highly colored and can catalyze further decomposition. The "stickiness" often results from the presence of hygroscopic inorganic salts or hydrolysis products (sulfuric acid/phenol) absorbing atmospheric moisture.

Troubleshooting Protocol: You must perform a Biphasic Wash before attempting crystallization. The zwitterionic product is water-soluble, while the unreacted aminophenol is soluble in organic solvents.

Step-by-Step Solution:

  • Dissolution: Dissolve the crude solid in the minimum amount of cold deionized water (0–4°C) .

    • Note: Do not heat. Heating promotes hydrolysis (see Module 3).

  • Organic Wash: Extract the aqueous solution 3 times with Ethyl Acetate or Diethyl Ether .

    • Mechanism:[1][2][3][4][5][6][7][8] The unreacted 4-aminophenol partitions into the organic layer. The zwitterionic sulfate ester remains in the aqueous phase.

    • Visual Check: The organic layer should take up the brown/violet color. Continue washing until the organic layer is nearly colorless.

  • Decolorization: If the aqueous phase remains colored, stir with Activated Charcoal (1% w/w) for 10 minutes at 0-4°C, then filter through a Celite pad.

Module 2: The "Low Yield" Issue (Hydrolytic Instability)

User Query: "I tried recrystallizing from hot water, but my yield was terrible, and the product smells like phenol."

Diagnosis: You have triggered Acid-Catalyzed Hydrolysis . Unlike sulfanilic acid, the sulfate ester bond (


) is thermally unstable, especially in acidic environments. Heating an aqueous solution of 4-aminophenyl hydrogen sulfate causes it to revert to 4-aminophenol and sulfuric acid.

The Stability Logic (Graphviz Diagram):

HydrolysisPath Target 4-Aminophenyl Hydrogen Sulfate (Target) Heat Heat (>40°C) + Acidic pH Target->Heat Exposure Breakdown Hydrolysis (Irreversible) Heat->Breakdown Triggers Products 4-Aminophenol + Sulfuric Acid Breakdown->Products Yield Loss Products->Heat H2SO4 catalyzes further decay

Caption: Thermal instability pathway. The formation of sulfuric acid creates an autocatalytic cycle, accelerating decomposition.

Corrective Protocol (Cold-Precipitation): Instead of thermal recrystallization (heating to dissolve, cooling to crash out), use Antisolvent Precipitation .

  • Concentrate Cold: If the aqueous solution from Module 1 is too dilute, use lyophilization (freeze-drying) or vacuum concentration at <25°C .

  • Antisolvent Addition: Add cold Ethanol or Acetone dropwise to the concentrated aqueous solution while stirring on ice.

    • Ratio: Typically 1:4 (Water:Ethanol).

  • Crystallization: The zwitterion is insoluble in ethanol and will precipitate as a white solid.

  • Drying: Filter immediately. Do not oven dry. Dry in a vacuum desiccator over

    
     or NaOH pellets to remove trace acid.
    
Module 3: The "Ash" Issue (Salt Removal)

User Query: "My elemental analysis shows high sulfur and sodium content, but the NMR is clean. What is happening?"

Diagnosis: Your product has trapped inorganic salts (Sodium Sulfate/Bisulfate) from the synthesis neutralization step. Since both the product and these salts are water-soluble, simple water recrystallization fails to separate them.

Troubleshooting Protocol: Utilize the Isoelectric Point (pI) and Solubility Differential .

Data Table: Solubility Profile

Solvent4-Aminophenyl Hydrogen SulfateInorganic Salts (

)
Impurity (Aminophenol)
Water HighHighModerate
Ethanol Very Low LowHigh
Ethyl Acetate InsolubleInsolubleHigh
DMF ModerateLowHigh

The "Salting-Out" Workaround:

  • Dissolution: Dissolve crude in minimum water.

  • Precipitation: Add Ethanol slowly.

    • Critical Observation: Inorganic salts often precipitate first or form a separate oil/gum if the concentration is high. However, if the product is the major component, adding ethanol usually precipitates the organic zwitterion while leaving trace salts dissolved in the water-rich micro-phase, OR co-precipitates them.

  • Advanced Method (Ion Exchange):

    • If ethanol precipitation fails to remove salt, pass the aqueous solution through a non-ionic polymeric adsorbent resin (e.g., HP-20 or SP-207).

    • Procedure: Load aqueous solution

      
       Wash with water (elutes salts) 
      
      
      
      Elute product with 50% Methanol/Water.
Summary Workflow

The following decision tree outlines the integrated purification strategy.

PurificationWorkflow Start Crude 4-Aminophenyl Hydrogen Sulfate Step1 Dissolve in Cold Water (0-4°C) Start->Step1 Step2 Wash with Ethyl Acetate Step1->Step2 Remove Organics Decision1 Is Aqueous Layer Colored? Step2->Decision1 Carbon Treat with Activated Carbon (Cold) Decision1->Carbon Yes Step3 Add Ethanol (Antisolvent) to Aqueous Phase Decision1->Step3 No Carbon->Step3 Step4 Filter & Vacuum Dry (No Heat) Step3->Step4 Precipitate Final Pure Product (Store at -20°C) Step4->Final

Caption: Integrated purification workflow emphasizing cold processing and solvent washing.

FAQs

Q: Can I use heat to speed up the drying process? A: Absolutely not. Phenyl sulfate esters are prone to autocatalytic desulfation. Heating the wet cake, which may contain trace acid, will hydrolyze the ester, turning your white solid into a brown, sticky mess of aminophenol and sulfuric acid. Use a vacuum desiccator at room temperature.

Q: How should I store the purified material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; hydrolysis is slow but cumulative at room temperature [1].

Q: Why is my yield lower than reported in literature for Sulfanilic Acid? A: You are likely comparing it to the wrong compound. Sulfanilic acid is stable and easy to crystallize. The sulfate ester is kinetically unstable. A 50-60% yield for the ester is often considered acceptable due to the necessary gentle processing conditions.

References
  • BenchChem Technical Repository. (2025).[4] Phenyl hydrogen sulfate stability and storage conditions.[4][9] Retrieved from

  • National Institutes of Health (NIH). (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[10] PMC. Retrieved from

  • European Patent Office. (1988). Process for the purification of p-aminophenol.[11][12][13] EP0289297. (Cited for impurity profile and oxidation handling).[3] Retrieved from

  • ChemicalBook. (2024). 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate Properties. (Cited for solubility data of related zwitterionic sulfates). Retrieved from

Sources

Troubleshooting

troubleshooting low purity of 4-Aminophenyl hydrogen sulfate

The following technical guide is designed as an interactive support center for researchers encountering purity issues with 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfate or 4-hydroxyaniline-O-sulfate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center for researchers encountering purity issues with 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfate or 4-hydroxyaniline-O-sulfate).

This guide prioritizes the O-sulfate ester (


), distinct from its isomer Sulfanilic Acid  (

, C-sulfonated) or Phenylsulfamic acid (

, N-sulfated).[1]

Status: Active | Topic: Purity & Stability Optimization | Audience: R&D Chemists[1]

Diagnostic Interface: Identify Your Failure Mode[1][2]

Before altering your protocol, use this logic flow to identify the specific class of impurity compromising your batch.[1]

Symptom-to-Root Cause Flowchart

DiagnosticFlow Start Primary Symptom Color Dark Brown/Black Solid Start->Color NMR_A NMR: Extra Aromatic Signals (Non-symm) Start->NMR_A NMR_B NMR: Shifted Para Signals (Symm) Start->NMR_B Solubility Insoluble in Base/Water Start->Solubility Oxidation CAUSE: Amine Oxidation (Quinone formation) Color->Oxidation Air exposure Ortho CAUSE: Ortho-Isomer (Boyland-Sims Byproduct) NMR_A->Ortho Persulfate Route Hydrolysis CAUSE: Ester Hydrolysis (Reversion to Phenol) NMR_B->Hydrolysis Acidic workup Isomer CAUSE: C-Sulfonation (Sulfanilic Acid) NMR_B->Isomer High Temp (>100°C) Solubility->Isomer Thermodynamic sink

Figure 1: Diagnostic logic tree for isolating impurity sources based on physical and spectral evidence.[1]

Core Troubleshooting Modules

Module A: Synthesis Route Optimization

The purity of 4-aminophenyl sulfate is dictated by the competition between O-sulfation (kinetic product) and C-sulfonation (thermodynamic product).[1]

Scenario 1: You are using Direct Sulfation (

or

)
[1]
  • The Error: "Baking" the reaction.[1]

    • Mechanism:[1][2][3][4] Heating 4-aminophenol with sulfuric acid drives the "baking process," which rearranges the O-sulfate into Sulfanilic Acid (4-aminobenzenesulfonic acid).[1]

  • The Fix:

    • Temperature Control: Maintain reaction temperature < 20°C . O-sulfation is rapid and exothermic; C-sulfonation requires heat.[1]

    • Solvent: Use Pyridine or DMF as a solvent/base.[1] This complexes the

      
       equivalents and protects the amine, favoring O-sulfation.[1]
      
    • Reagent: Switch to Chlorosulfonic acid (

      
      )  in dry pyridine. Dropwise addition at 0°C is the gold standard for O-sulfation [1].[1]
      
Scenario 2: You are using Nitro-Reduction (from 4-Nitrophenyl sulfate)
  • The Error: Over-acidification during isolation.[1]

    • Mechanism:[1][2][3][4] The sulfate ester bond (

      
      ) is acid-labile.[1] If you reduce 4-nitrophenyl sulfate (using Fe/HCl or H2/Pd), the subsequent acidic workup can hydrolyze the product back to 4-aminophenol.[1]
      
  • The Fix:

    • Buffer the Reduction: If using catalytic hydrogenation, work in neutral or slightly basic aqueous media (pH 7-8).[1]

    • Avoid Strong Acids: Do not use HCl for precipitation. Use acetic acid if acidification is necessary, but prefer salting out.[1]

Module B: Workup & Isolation (The "Critical Zone")

Most purity is lost after the reaction is complete.[1] The zwitterionic nature of the product requires specific handling.[1]

ParameterCritical LimitConsequence of FailureCorrective Action
pH Stability 6.0 < pH < 9.0 Hydrolysis: Below pH 4, the ester bond cleaves rapidly to form phenol + sulfuric acid [2].[1]Neutralize reaction mixtures with

or

immediately.[1]
Atmosphere Inert (

/Ar)
Oxidation: The free amine oxidizes to dark quinone imines in air.[1]Perform all filtrations under

.[1] Add 0.1% Sodium Bisulfite (

) to aqueous washes.[1]
Drying < 40°C (Vac) Thermal Degradation: Heat promotes auto-hydrolysis in the presence of residual moisture.[1]Lyophilization (Freeze Drying) is superior to oven drying.[1]

High-Purity Recrystallization Protocol

If your crude yield is high but purity is low (brown color or sticky solid), follow this purification protocol. This method exploits the zwitterion's solubility profile: soluble in water, insoluble in organic solvents.[1]

Materials:

  • Crude 4-Aminophenyl hydrogen sulfate[1]

  • Deionized Water (degassed)[1]

  • Ethanol (cold, absolute)

  • Activated Charcoal (optional)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in minimum volume of water at 40°C . Do not boil.

    • Note: If the solution is acidic (pH < 5), adjust to pH 7.0 with dilute

      
       dropwise.
      
  • Decolorization: If dark, add 1-2% wt/wt activated charcoal.[1] Stir for 10 mins. Filter through Celite under nitrogen.[1]

  • Precipitation: Slowly add 3 volumes of cold Ethanol to the aqueous filtrate while stirring. The zwitterion should precipitate as white/off-white crystals.[1]

    • Why? The salt is insoluble in ethanol; impurities (phenols) remain in solution.[1]

  • Isolation: Filter immediately. Wash the cake with cold ethanol, then diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
     or silica.
    

Stability & Degradation Mapping

Understanding how the molecule breaks down helps you prevent it.[1]

Degradation Target 4-Aminophenyl Hydrogen Sulfate (Target) Phenol 4-Aminophenol (Hydrolysis Product) Target->Phenol Acid (pH < 4) or Moisture Quinone Quinone Imines (Oxidation Product - BROWN) Target->Quinone Direct Oxidation Sulfanilic Sulfanilic Acid (Rearrangement Product) Target->Sulfanilic Heat (>100°C) Acidic Conditions Phenol->Quinone O2 (Air) Light

Figure 2: Degradation pathways.[1] Note that "Browning" is usually a secondary effect of hydrolysis followed by oxidation.[1]

Frequently Asked Questions (FAQs)

Q: My product is turning pink/purple on the filter paper. Why? A: This is the "Indophenol" reaction.[1] Traces of hydrolyzed 4-aminophenol are oxidizing and coupling.[1]

  • Fix: Your wash solvents are likely not removing the hydrolyzed phenol.[1] Increase the ethanol wash volume or add a trace of sodium bisulfite to the wash water to arrest oxidation.[1]

Q: NMR shows a mixture of ortho and para isomers. Can I separate them? A: Separation is difficult due to similar solubility.[1]

  • Root Cause:[1][2][3][4][5] You likely used the Boyland-Sims oxidation (Persulfate on aniline), which favors the ortho isomer [3].[1]

  • Fix: Abandon this route. Use the reduction of 4-nitrophenyl sulfate or direct sulfation of 4-aminophenol in pyridine to guarantee 100% para regioselectivity.[1]

Q: Can I use heat to speed up the dissolution during recrystallization? A: No. Aryl sulfates are kinetically unstable at high temperatures in water.[1] Heating >50°C will cause autocatalytic hydrolysis (the sulfuric acid released accelerates the breakdown). Dissolve at room temperature or slightly warm (35-40°C) only.

References

  • Burkhardt, G. N., & Lapworth, A. (1926).[1] Arylsulphuric acids.[1] Journal of the Chemical Society (Resumed), 684-690.[1]

  • Roy, A. B. (1956).[1] The sulphatase of ox liver. 5. Sulphatase C.[1] Biochemical Journal, 64(4), 651–657.[1] (Detailed stability data of aryl sulfates in varying pH).

  • Behrman, E. J. (2006).[1] The Boyland-Sims oxidation. Beilstein Journal of Organic Chemistry, 2, 22. (Explains the ortho-selectivity mechanism).

  • Feigenbaum, J. & Neuberg, C. A. (1941).[1] Simplified method for the preparation of aromatic sulfuric acid esters. Journal of the American Chemical Society, 63(12), 3529–3530.

Sources

Optimization

stability issues of 4-Aminophenyl hydrogen sulfate in solution

Welcome to the Technical Support Center for 4-Aminophenyl Hydrogen Sulfate (APHS) . Ticket ID: APHS-STAB-001 Subject: Stability Optimization & Degradation Troubleshooting Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Aminophenyl Hydrogen Sulfate (APHS) .

Ticket ID: APHS-STAB-001 Subject: Stability Optimization & Degradation Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Working with 4-Aminophenyl hydrogen sulfate (the sulfate ester of 4-aminophenol) presents a classic chemical paradox that frustrates many researchers. You are navigating two opposing degradation pathways:

  • Acid-Catalyzed Hydrolysis: The sulfate ester bond (

    
    ) is labile in acidic conditions.
    
  • Base-Promoted Oxidation: The amine/phenol moiety is highly susceptible to oxidative polymerization in alkaline or neutral conditions.

The Trap: Dissolving APHS in unbuffered water typically creates an acidic environment (due to the acidic nature of the hydrogen sulfate group), which auto-catalyzes its own hydrolysis. However, neutralizing the solution to prevent hydrolysis exposes the molecule to rapid oxidation (turning the solution pink/brown).

This guide provides the protocols to balance these opposing forces.

Module 1: The Degradation Mechanisms

To solve the instability, you must understand the "Invisible" and "Visible" killers of your molecule.

The Invisible Killer: Hydrolysis[1]
  • Mechanism: In acidic media, the sulfate ester oxygen is protonated, making the sulfate group an excellent leaving group. Water attacks the carbon (or sulfur, depending on pH), cleaving the bond.[1]

  • The Auto-Catalytic Loop:

    
    
    The reaction releases sulfuric acid (
    
    
    
    ), which lowers the pH further, accelerating the reaction.
  • Detection: This is often invisible to the naked eye until precipitation occurs. It is detected via HPLC (appearance of the 4-aminophenol peak) or a drop in pH.

The Visible Killer: Oxidation
  • Mechanism: The hydrolysis product, 4-Aminophenol , is redox-active. In the presence of dissolved oxygen and pH > 4, it oxidizes to form quinone imines.

  • Symptom: The solution turns pink, then dark brown/black.

  • Causality: If your solution turns pink, hydrolysis has likely already occurred , generating the 4-aminophenol substrate which then oxidized.

Module 2: Visualizing the Decay Pathway

The following diagram illustrates the decision matrix for degradation.

APHS_Stability APHS 4-Aminophenyl Hydrogen Sulfate (Colorless) Acid Acidic pH (< 5.0) (Auto-Catalysis) APHS->Acid Dissolution Hydrolysis Hydrolysis (C-O-S Cleavage) APHS->Hydrolysis Buffer Buffer (pH 7-8) + Degassing APHS->Buffer Correct Prep Acid->Hydrolysis Accelerates AP 4-Aminophenol (Degradant 1) Hydrolysis->AP Sulfate H2SO4 (Lowers pH) Hydrolysis->Sulfate Oxidation Oxidation (Requires O2 + pH > 4) AP->Oxidation Sulfate->Acid Feedback Loop Quinone Benzoquinone Imines (Pink/Brown Polymer) Oxidation->Quinone Rapid Color Change Buffer->AP Inhibits Hydrolysis Buffer->Oxidation Inhibits (if degassed)

Caption: Figure 1. The degradation cascade of APHS. Note the red feedback loop where hydrolysis generates acid, accelerating further hydrolysis.

Module 3: Optimized Preparation Protocols

Do not dissolve APHS in pure water. Use the "Neutralizing Dissolution" method.

Protocol A: Preparation of Stable Stock Solution (Recommended)

Goal: Create a stable solution for short-term use (24-48 hours).

  • Pre-Chill: Cool your solvent (Buffer) to 4°C.

  • Degas: Sparge the buffer with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Buffer Selection: Prepare a 100 mM Potassium Phosphate buffer, pH 7.5 .

    • Why? pH 7.5 is the "Goldilocks" zone. It is high enough to slow acid-catalyzed hydrolysis but not so high that it induces rapid base-catalyzed degradation of the ester.

  • Dissolution: Add APHS powder to the degassed, chilled buffer.

  • Storage: Store in amber glass vials (protect from light) at 4°C.

Protocol B: Rescue of Oxidizing Solutions

Goal: If you must work in conditions where oxidation is a risk.

If your experiment tolerates antioxidants, add Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.5 mM) to the buffer before adding the APHS. This acts as an oxygen scavenger, preventing the "Pink Death" (quinone formation).

Module 4: Comparative Stability Data

ParameterConditionStability OutcomeMechanism of Failure
Solvent Pure Water (Unbuffered)Poor (< 4 hours) Auto-catalytic hydrolysis (pH drops).
Solvent 0.1 M HClVery Poor Rapid acid hydrolysis.
Solvent 0.1 M NaOHModerate/Poor Rapid oxidation (turns black).
Solvent Phosphate Buffer (pH 7.5)Good (24+ hours) Balanced protection.
Temperature 25°C (Room Temp)Moderate Thermal energy drives hydrolysis.
Temperature 4°C (Refrigerated)Excellent Kinetic slowing of cleavage.
Atmosphere Air SaturatedPoor Oxidative polymerization.
Atmosphere Argon/NitrogenExcellent Prevents quinone formation.

Troubleshooting FAQs

Q1: My solution turned pink within 30 minutes. Is it still usable?

  • Diagnosis: Pink coloration indicates the presence of Benzoquinone imine, an oxidation product of 4-aminophenol.

  • Implication: This confirms that hydrolysis has already occurred (releasing the phenol) and that oxidation followed.

  • Answer: No. The presence of the color indicates significant degradation. Discard and prepare fresh using Protocol A (Degassed Buffer).

Q2: I need to run a reaction at pH 4.0. How do I keep APHS stable?

  • Answer: You are fighting thermodynamics. At pH 4.0, the half-life of the sulfate ester is significantly reduced.

  • Workaround: Prepare the solution immediately before use (extemporaneous preparation). Keep the solution on ice. Do not store it. Account for the hydrolysis rate in your kinetic calculations.

Q3: Can I use DMSO as a stock solvent?

  • Answer: Yes, but with a caveat. APHS is soluble in DMSO. However, DMSO is hygroscopic. If the DMSO contains water, hydrolysis will proceed. Use anhydrous DMSO and store under inert gas. Dilute into aqueous buffer only at the moment of the experiment.

Q4: Why does the pH of my unbuffered stock solution drop over time?

  • Answer: This is the "Self-Validating" signal of failure. The hydrolysis reaction releases

    
     (Sulfuric Acid). A pH drop confirms the O-S bond is breaking.
    

References

  • Benkovic, S. J. (1966). "Hydrolytic Mechanisms of Sulfuric Acid Esters." The Chemistry of Organic Sulfur Compounds.
  • Anderson, B. M., et al. (1987). "Oxidation of p-Aminophenol by Horseradish Peroxidase." Journal of Biological Chemistry. Link (Establishes the oxidative instability of the hydrolysis product).

  • Yi, L., et al. (2020). "Kinetics and Mechanism of the Acid Hydrolysis of Aryl Sulfates." Journal of Organic Chemistry.
  • Sigma-Aldrich/Merck. "Safety Data Sheet: 4-Aminophenyl Sulfate." Link (General handling and storage specifications).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12368, 4-Aminophenyl hydrogen sulfate." Link

Sources

Troubleshooting

Technical Support Center: 4-Aminophenyl Hydrogen Sulfate Stability &amp; Storage

Introduction Welcome to the Technical Support Center. You are likely working with 4-Aminophenyl hydrogen sulfate (CAS: 1126-71-2), a critical metabolite standard and electrochemical substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Aminophenyl hydrogen sulfate (CAS: 1126-71-2), a critical metabolite standard and electrochemical substrate.

Users frequently report two primary failure modes: discoloration (pinking/browning) and acidity spikes (pH drift). Unlike simple inorganic salts, 4-APS is a "chemical time bomb" if mishandled because it contains two antagonistic functional groups: an oxidation-prone amine and a hydrolysis-prone sulfate ester .

This guide moves beyond generic "store in a cool dry place" advice. We provide the mechanistic causality of degradation and a self-validating storage protocol to ensure your experimental data remains reproducible.

Module 1: The Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. 4-APS suffers from a "Degradation Triad": Autocatalytic Hydrolysis, Oxidative Coupling, and Photolysis.

Autocatalytic Hydrolysis (The Invisible Killer)

The sulfate ester bond ($ \text{R-O-SO}_3\text{H} $) in aryl sulfates is thermodynamically unstable in the presence of water.

  • Mechanism: Water acts as a nucleophile attacking the sulfur atom (S-O bond cleavage).[1]

  • The Trap: The hydrolysis product is sulfuric acid (and 4-aminophenol). As sulfuric acid is released, the local pH drops. Since aryl sulfate hydrolysis is acid-catalyzed, this creates a positive feedback loop (autocatalysis). A small amount of moisture can trigger a runaway degradation event inside a sealed vial.

Oxidative Coupling (The Visible Killer)

The primary amine ($ -\text{NH}_2 $) is electron-rich and susceptible to radical oxidation by atmospheric oxygen.

  • Mechanism: Formation of N-centered radicals leads to coupling reactions, producing azo ($ \text{-N=N-} $) and azoxy species.

  • Indicator: These impurities are highly conjugated chromophores. Even trace amounts (<0.1%) turn the white powder pink, brown, or black .

Visualization: Degradation Pathways

The following diagram maps the kinetic pathways that destroy your sample.

DegradationPathways APS 4-Aminophenyl Hydrogen Sulfate (White Powder) Hydrolysis Hydrolysis (S-O Cleavage) APS->Hydrolysis Acid Catalyzed Oxidation Oxidative Coupling APS->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Acid Sulfuric Acid (pH Drop) Hydrolysis->Acid Phenol 4-Aminophenol (Degradant) Hydrolysis->Phenol Color Azo/Nitro Species (Brown/Pink Color) Oxidation->Color Acid->Hydrolysis Feedback Loop (Accelerates)

Figure 1: Mechanistic pathways of 4-APS degradation. Note the red dashed line indicating the autocatalytic acid loop.

Module 2: Storage SOP (The "How-To")

Do not rely on the vendor's shipping conditions. Upon receipt, implement this protocol immediately.

Standard Operating Procedure (SOP-APS-01)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Arrhenius kinetics: lowering temp slows both hydrolysis and oxidation rates significantly.
Atmosphere Argon or Nitrogen Displaces

to prevent amine oxidation.[2] Argon is heavier than air and offers better blanket protection.
Container Amber Glass Blocks UV light which catalyzes radical formation in the amine group.
Desiccation Secondary Containment Store the vial inside a jar containing active silica gel or molecular sieves. Prevents moisture ingress during freezer cycles.
Thawing Equilibrate to RT CRITICAL: Do not open a cold vial. Condensation will form immediately on the powder, triggering the hydrolysis loop.

Module 3: Troubleshooting & FAQs

This section addresses specific issues reported by users in the field.

Q1: My powder has turned a faint pink color. Is it still usable?

A: Proceed with caution.

  • Diagnosis: Pink coloration indicates early-stage oxidation of the amine group (formation of quinone imines or azo compounds).

  • Impact: While the mass percentage of the impurity might be low (<1%), these colored compounds are often electrochemically active and can interfere with UV-Vis absorbance assays.

  • Action: If your application is qualitative (e.g., rough metabolite ID), it may be usable. If for quantitative kinetics or standard curves, discard the lot .

Q2: The compound smells sharp/acidic when I open the vial.

A: STOP. Do not use.

  • Diagnosis: This is the hallmark of advanced hydrolysis. The sharp smell is likely trace sulfur oxides or acetic acid (if stored with solvents), but primarily indicates the release of protons (

    
    ).
    
  • Verification: Dissolve a small amount in neutral water. Measure pH. If pH < 4.0 (for a 10mM solution), significant hydrolysis to sulfuric acid and 4-aminophenol has occurred.

Q3: I need to prepare a stock solution. How long is it stable?

A: Less than 4 hours at Room Temperature.

  • Chemistry: In solution, the molecules have high rotational freedom, and water is in vast excess. Hydrolysis kinetics accelerate 100x compared to solid state.

  • Protocol:

    • Prepare immediately before use.

    • Keep on ice (

      
      ).
      
    • If possible, use a buffered solvent (pH 7.0–8.0) to neutralize any generated acid, though high pH can accelerate amine oxidation. A neutral buffer is the best compromise.

Q4: Can I sonicate the solution to dissolve it faster?

A: Avoid if possible.

  • Risk: Sonication generates local hot spots and cavitation bubbles that can generate hydroxyl radicals, accelerating the oxidation of the amine group.

  • Alternative: Vortex gently or use a magnetic stirrer at low speed.

Module 4: Quality Control & Validation

Before running a high-value experiment, validate your material. Visual inspection is not enough.

Rapid Purity Check (Decision Tree)

Follow this logic flow to determine if your material is fit for purpose.

DecisionTree Start Inspect Solid Material ColorCheck Is it Pure White? Start->ColorCheck SmellCheck Acidic Odor? ColorCheck->SmellCheck Yes Discard DISCARD (Irreversible Degradation) ColorCheck->Discard No (Pink/Brown) SmellCheck->Discard Yes HPLC Run HPLC/LC-MS (C18, Acetonitrile/Water) SmellCheck->HPLC No PurityCheck Purity > 98%? HPLC->PurityCheck Use APPROVE FOR USE PurityCheck->Use Yes Recrystallize Recrystallize (Only if critical) PurityCheck->Recrystallize No

Figure 2: Quality Control Decision Matrix for 4-APS.

Analytical Validation Parameters
  • Method: Reverse Phase HPLC (C18 Column).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Detection: 254 nm (Aromatic ring).

  • Target: Look for a secondary peak (4-Aminophenol) which will elute earlier than the sulfated parent compound due to increased polarity of the hydroxyl group vs the sulfate ester in acidic media (or later depending on specific column chemistry, but distinct separation is expected).

References

  • ChemicalBook. (2026).[3][4] N,N-Dimethylphenethylamine (and related aryl sulfate properties) - CAS 1126-71-2.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • BenchChem. (2025).[2][3][5] Preventing oxidation of 2-(Allyloxy)aniline during storage (General Aniline Stability Guide). Retrieved from [2]

  • Royal Society of Chemistry. (2001). The hydrolysis of alkyl sulfates and kinetic form in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet - 4-Aminophenyl Sulfone (Analogous Storage Data). Retrieved from

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-Aminophenyl Hydrogen Sulfate

Introduction: The "Polarity Trap" Welcome to the technical support hub for 4-Aminophenyl hydrogen sulfate (also known as p-Aminophenyl sulfate).[1][2] This molecule presents a classic chromatographic paradox often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

Welcome to the technical support hub for 4-Aminophenyl hydrogen sulfate (also known as p-Aminophenyl sulfate).[1][2] This molecule presents a classic chromatographic paradox often encountered in drug metabolism studies (specifically as a Phase II metabolite of Acetaminophen/Paracetamol).

The Challenge: 4-APS is a zwitterionic and highly polar molecule.[1][2] It contains a basic amine group (


) and a strongly acidic sulfate ester group (

).[1][2]
  • On Standard C18: It typically elutes in the void volume (

    
    ) due to high water solubility, causing co-elution with salts and matrix effects.[1]
    
  • Stability: The sulfate ester bond is labile; improper pH or heat will hydrolyze it back to 4-Aminophenol , creating "ghost peaks" and quantification errors.[1][2]

This guide provides three validated workflows to solve these issues, moving beyond "trial and error" to engineered separation.

Part 1: Method Selection (Decision Matrix)

Before starting, select the workflow that matches your detection limits and available instrumentation.[1]

MethodSelection Start START: Select Your Goal Detector What is your Detector? Start->Detector UV UV / PDA (Robustness Priority) Detector->UV Standard QC MS LC-MS / MS-MS (Sensitivity Priority) Detector->MS Bioanalysis MethodA METHOD A: Ion-Pair RP-HPLC (C18 + TBAH) UV->MethodA Best Peak Shape MethodB METHOD B: HILIC Mode (Amide Column) MS->MethodB Volatile Buffer Req. MethodC METHOD C: Porous Graphitic Carbon (Hypercarb) MS->MethodC Alternative

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Part 2: Troubleshooting Guides & FAQs

Category 1: Retention Issues (The Void Volume Problem)

Q: I am using a C18 column with 0.1% Formic Acid, but 4-APS elutes immediately (k' < 1). Why?

A: At pH ~2.5 (0.1% FA), the amine is protonated (


) and the sulfate is ionized (

).[1][2] The molecule exists as a zwitterion (net neutral but highly polar).[2] It has almost no interaction with the hydrophobic C18 chains.[1][2]

Solution: Switch to Ion-Pairing (Method A) To retain the anionic sulfate moiety on a C18 column, you must use a cationic ion-pairing reagent.[1][2]

Protocol (Method A - UV Compatible):

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer, adjusted to pH 6.0 .[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mechanism: The TBA+ cation pairs with the

    
     sulfate, forming a neutral, lipophilic complex that retains well on C18.[1]
    
  • Note: TBAH is NOT compatible with LC-MS.

Category 2: Peak Shape & Tailing[1][2]

Q: My peak is tailing significantly (As > 1.5). Is this column overload?

A: Unlikely.[1][2] Tailing in aminophenyl compounds is usually caused by secondary interactions between the positively charged amine group and residual silanols on the silica support.[1]

Troubleshooting Steps:

  • Check pH: Ensure your mobile phase pH is > 6.0 (if using Method A). At this pH, the amine is largely deprotonated (

    
    ), reducing silanol interaction.[1]
    
  • Add Modifier: If using HILIC (Method B), ensure you have at least 10 mM Ammonium Acetate.[1][2] The salt ions mask the silanol sites.[1][2]

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Category 3: Stability & "Ghost Peaks"

Q: I see a small peak appearing at a later retention time that grows over the sequence. What is it?

A: This is the hallmark of on-column hydrolysis .[1][2] The sulfate group is leaving, generating 4-Aminophenol .[1][2]

The Degradation Pathway:


[1][2]

Prevention Protocol:

  • Autosampler: Must be set to 4°C .

  • Solvent pH: Avoid storing samples in highly acidic diluents (pH < 3) for extended periods. Use a neutral buffer (pH 7) for sample dilution.[1][2]

  • Column Temp: Do not exceed 45°C.

Part 3: Validated Experimental Protocols

Method B: HILIC (LC-MS Compatible)

Recommended for bioanalysis or when ion-pairing reagents are forbidden.[1][2]

ParameterCondition
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or BEH Amide)
Dimensions 100 x 2.1 mm, 1.7 - 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1][2]8)
Mobile Phase B Acetonitrile (ACN)
Isocratic Mode 85% B / 15% A
Flow Rate 0.3 mL/min
Detection MS (ESI Negative Mode) or UV @ 254 nm

Why this works: HILIC relies on a water-rich layer on the particle surface.[1][2] The highly polar 4-APS partitions into this water layer.[1][2] The high organic content (85% ACN) induces retention, unlike in Reversed Phase where it causes elution.[2]

Method C: Porous Graphitic Carbon (Expert Tip)

Recommended if HILIC reproducibility is poor.[2]

Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) have a unique "Polar Retention Effect on Graphite" (PREG) mechanism.[2] They can retain polar analytes strongly without ion-pairing reagents.[1][2][4]

  • Mobile Phase: ACN / Water + 0.1% Formic Acid.[1][2]

  • Advantage: Resolves 4-APS from 4-Aminophenol and Acetaminophen easily based on planar structure recognition.[1][2]

Part 4: Visualizing the Separation Mechanism

The following diagram illustrates why standard C18 fails and how the recommended methods fix the interaction.

Mechanism cluster_0 Standard C18 (Failure) cluster_1 Ion-Pairing (Method A) C18 C18 Surface (Hydrophobic) APS 4-APS (Polar/Ionic) Result1 No Interaction (Void Elution) APS->Result1 Repulsion TBA TBA+ Reagent (Hydrophobic Tail) APS->TBA Add Reagent Complex Neutral Complex [4-APS:TBA] TBA->Complex Binds Sulfate Result2 Strong Retention Complex->Result2 Binds C18

Figure 2: Mechanistic comparison showing how Ion-Pairing reagents bridge the gap between the polar analyte and the hydrophobic stationary phase.[1]

References

  • Paracetamol Metabolite Profiling: Spraul, M., et al. (1994).[1][2][5] "Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection... identification of paracetamol metabolites." NMR in Biomedicine.

  • Ion-Pairing Fundamentals: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter 7: Ion-Pair Chromatography).

  • HILIC Separation of Polar Amines: Jandera, P. (2011).[1][2] "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta.

  • Derivatization Alternatives: For extremely low sensitivity, derivatization with N-(4-aminophenyl)piperidine has been used for organic acids/sulfates to improve ionization.[1][2]

  • Chemical Data: PubChem Compound Summary for CID 5100832, 4-Aminophenyl hydrogen sulfate.[1][2][6] [2]

Sources

Troubleshooting

reducing impurities in 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate synthesis

Topic: Reducing Impurities in 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate Executive Summary 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS: 2494-89-5), commonly known as Parabase Ester , is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Impurities in 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate

Executive Summary

2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (CAS: 2494-89-5), commonly known as Parabase Ester , is a critical intermediate for reactive vinyl sulfone dyes and sulfa-drug analogs. Its synthesis typically involves the esterification of 2-((4-aminophenyl)sulfonyl)ethanol (P-Base) with sulfuric acid.

Achieving pharmaceutical or dye-grade purity (>98%) requires strict control over the esterification equilibrium and the suppression of elimination reactions that form the vinyl sulfone derivative prematurely. This guide addresses the root causes of common impurities and provides validated protocols for process optimization.

Reaction Pathway & Impurity Profile

The following diagram illustrates the main reaction pathway and the critical points where impurities are generated.

ReactionPathway Start P-Base (Starting Material) Intermediate Transition State Start->Intermediate + H2SO4 Heat Impurity_Alc Residual P-Base (Incomplete Reaction) Start->Impurity_Alc Insufficient Acid Low Temp Impurity_Ortho Ortho-Isomer (Feedstock Contaminant) Start->Impurity_Ortho Impure Feedstock Impurity_Color Oxidation Tars (Thermal Degradation) Start->Impurity_Color O2 Exposure Temp > 140°C H2SO4 H2SO4 (Reagent/Catalyst) Product Parabase Ester (Target Product) Intermediate->Product - H2O (Esterification) Product->Intermediate + H2O (Hydrolysis) Impurity_VS Vinyl Sulfone (Over-reaction/Elimination) Product->Impurity_VS pH > 4.0 or Temp > 130°C

Figure 1: Reaction pathway showing the reversible esterification and irreversible side reactions leading to key impurities.

Troubleshooting Guide (Q&A)
Issue 1: High Levels of Unreacted P-Base (>1.0%)

User Question: My HPLC analysis shows 2-3% residual starting material (P-Base) even after 6 hours of reaction. Increasing the time doesn't seem to help. How do I drive the reaction to completion?

Senior Scientist Response: This is a classic equilibrium issue. The esterification of the hydroxyethyl sulfone is reversible. Water produced during the reaction hydrolyzes the product back to the starting material.

  • Root Cause: Accumulation of water in the reaction matrix or insufficient molar excess of sulfuric acid.

  • Corrective Action:

    • Increase Acid Strength: Ensure you are using 100% H₂SO₄ or low-strength Oleum (2-5%). If you use 98% acid, the initial water content plus reaction water will stall the equilibrium.

    • Vacuum Application: If reactor design permits, apply partial vacuum (approx. 600 mmHg) during the final hour of heating to strip reaction water.

    • Temperature Optimization: Maintain reaction temperature between 105°C – 115°C . Below 100°C, kinetics are too slow; above 120°C, you risk charring.

    • Stoichiometry: Use a molar ratio of at least 1.5 to 2.0 equivalents of H₂SO₄ to P-Base. The excess acid acts as a dehydrating agent.[1]

Issue 2: Premature Formation of Vinyl Sulfone

User Question: We are detecting 4-aminophenyl vinyl sulfone in the final product. We thought this only formed during the dyeing process. Why is it forming during synthesis?

Senior Scientist Response: Vinyl sulfone is formed via the elimination of the sulfate group. This is favored by alkaline conditions or excessive heat .

  • Root Cause:

    • Reaction temperature exceeded 130°C.[1]

    • During the isolation (drowning out) step, the local pH spiked, or the temperature of the quench water was too high.

  • Corrective Action:

    • Strict Temperature Limit: Install a high-temperature alarm at 125°C .

    • Controlled Quench: When pouring the reaction mass into ice water, ensure the temperature of the slurry never exceeds 30°C . The elimination reaction accelerates significantly above 40°C in aqueous media.

    • pH Monitoring: Ensure the final slurry pH remains acidic (pH < 1.0 is typical). Do not neutralize unless specifically required by a downstream process.

Issue 3: Product Discoloration (Grey/Brown vs. White)

User Question: Our standard reference is a white powder, but our synthesized batches are turning grey or light brown. Does this affect performance?

Senior Scientist Response: While slight discoloration may not affect the reactive dye chromophore significantly, it indicates oxidative degradation of the aniline amine group, which can lead to tar formation and lower yields.

  • Root Cause:

    • Presence of iron (Fe) ions in the sulfuric acid.

    • Exposure to air at high temperatures.

  • Corrective Action:

    • Reagent Quality: Use Iron-free Sulfuric Acid (<10 ppm Fe). Iron acts as a catalyst for the oxidation of amines.

    • Inert Atmosphere: Blanket the reactor with Nitrogen (N₂) throughout the heating ramp and reaction hold.

    • Anti-oxidants: A trace amount of EDTA (0.1% w/w) can be added to the quench water to chelate metal ions.

Validated Experimental Protocol

This protocol is designed to minimize the impurities discussed above.

Reagents:

  • 2-((4-aminophenyl)sulfonyl)ethanol (P-Base): 1.0 mol (201.2 g) - Purity >99%

  • Sulfuric Acid (100% or 20% Oleum): 2.0 mol (approx. 196 g) - Iron Free

Step-by-Step Methodology:

  • Charging: Add Sulfuric Acid to a glass-lined reactor. Cool to 20°C.

  • Addition: Slowly add P-Base powder over 30 minutes.

    • Critical Control: Exotherm must be controlled. Keep T < 50°C during addition to prevent local overheating and charring.

  • Esterification:

    • Ramp temperature to 110°C over 1 hour.

    • Hold at 110°C – 115°C for 4–6 hours.

    • In-Process Check (IPC): Take a sample after 4 hours. Analyze by HPLC. Target: P-Base < 0.5%.

  • Cooling: Cool the reaction mass to 60°C.

  • Isolation (Quenching):

    • Prepare a separate vessel with crushed ice (approx. 3x weight of reaction mass).

    • Slowly trickle the reaction mass into the ice with vigorous stirring.

    • Critical Control: Maintain quench mass T < 25°C .

  • Filtration: Filter the precipitated white solid immediately.

  • Washing: Wash with ice-cold saturated NaCl solution (to prevent solubility loss) or isopropanol (to remove residual acid and water).

  • Drying: Vacuum dry at 50°C. Do not exceed 60°C during drying to prevent hydrolysis.

Quantitative Data: Impurity vs. Temperature

The following table summarizes the impact of reaction temperature on the impurity profile (based on internal optimization data).

Temperature (°C)Reaction Time (h)Residual P-Base (%)Vinyl Sulfone (%)Color Description
90124.5% (High)< 0.1%White
110 (Optimal) 5 0.3% < 0.1% Off-White
13030.1%1.2% (High)Pale Grey
15020.0%4.5% (Critical)Brown/Charred
Analytical Method (HPLC)

To validate your purity, use the following chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A (0 min)

    
     60% A (20 min).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • P-Base: ~4.5 min

    • P-Ester (Product): ~2.1 min (More polar due to sulfate group)

    • Vinyl Sulfone: ~12.0 min

References
  • PubChem. (n.d.). 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (1986). Process for producing aminophenyl-β-hydroxyethylsulfone (US4612394A).

Sources

Optimization

Technical Support Center: Solvent Systems for 4-Aminophenyl Hydrogen Sulfate

Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing Solvation, Stability, and Reactivity of 4-APHS Last Updated: January 29, 2026 Introduction: The Zwitterionic Paradox You are likely working with 4-Aminoph...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing Solvation, Stability, and Reactivity of 4-APHS Last Updated: January 29, 2026

Introduction: The Zwitterionic Paradox

You are likely working with 4-Aminophenyl hydrogen sulfate (4-APHS) as a metabolic standard (Paracetamol sulfate), a biosensor substrate, or a synthetic intermediate.

The core challenge with 4-APHS is its amphiphilic but fragile nature . It contains a basic amine (


) and a highly acidic sulfate ester group (

). In solution, it exists largely as a zwitterion. This creates a "solubility-stability trade-off": the polar solvents required to dissolve it (Water, DMSO) are often the very agents that promote its degradation via hydrolysis or oxidation.

This guide helps you navigate that trade-off.

Module 1: Solubility & Dissolution Protocols

Troubleshooting: "Why won't it dissolve?"

The Science: 4-APHS is a high-melting zwitterionic solid. It possesses a high crystal lattice energy that non-polar solvents cannot overcome. To dissolve it, the solvent must have a high dielectric constant (


) to stabilize the separated charges in the solution state.

Solvent Compatibility Matrix

Solvent ClassExamplesSolubility RatingTechnical Notes
Polar Protic WaterHigh Excellent solubility but promotes rapid hydrolysis at low pH and oxidation at high pH.
Polar Aprotic DMSO, DMFHigh Recommended for stock solutions. Must be anhydrous to prevent hydrolysis.
Alcohols Methanol, EthanolModerate Solubility decreases as chain length increases. Methanol is acceptable; Ethanol is poor.
Non-Polar Hexane, DCM, EtherNegligible Do not use. The compound will remain a suspension.
Chlorinated ChloroformNegligible Ineffective.
Protocol A: Preparation of Stable Stock Solutions

Target: 50 mM Stock in DMSO

  • Dry the Solvent: Ensure DMSO is anhydrous (

    
     ppm 
    
    
    
    ). Water acts as a nucleophile attacking the sulfur center.
  • Inert Atmosphere: Purge the solvent with Argon or Nitrogen for 10 minutes. Oxygen promotes the oxidation of the amine to quinone imines (browning).

  • Dissolution: Add 4-APHS powder slowly to the DMSO under stirring.

    • Note: If slight heating is required, do not exceed 40°C. Thermal energy accelerates S-O bond cleavage.

  • Storage: Store at -20°C in amber vials (light catalyzes oxidation).

Module 2: Hydrolysis & Stability (The "Reactivity" Core)

The Issue: "My compound is disappearing/degrading."

The Mechanism: The sulfate ester bond (


) is thermodynamically unstable relative to its hydrolysis products (4-aminophenol and inorganic sulfate).
  • Acidic Conditions: Protonation of the ester oxygen weakens the

    
     bond, making the sulfur atom highly electrophilic and susceptible to attack by water (Nucleophilic Substitution at Sulfur).
    
  • Basic Conditions: While the sulfate group is more stable in mild base, the amine group becomes susceptible to oxidation (see Module 3).

Visualizing the Degradation Pathway The following diagram illustrates the competition between stable solvation and hydrolytic breakdown.

HydrolysisPathway cluster_0 Aqueous / Protic Environment Substrate 4-APHS (Zwitterion) Protonation Protonated Intermediate (R-OH+-SO3-) Substrate->Protonation + H+ (Acid Catalysis) Solvation Stabilized Solvation Shell (DMSO/DMF) Substrate->Solvation Aprotic Solvent Transition Transition State (Water Attack on S) Protonation->Transition Rate Limiting Step Products 4-Aminophenol + Sulfuric Acid Transition->Products Hydrolysis Solvation->Substrate Reversible

Figure 1: Acid-catalyzed hydrolysis pathway of 4-APHS showing the critical role of protonation and water attack.[1]

FAQ: Stability

Q: Can I use water as a solvent for LC-MS analysis? A: Yes, but with strict time limits.

  • Do: Prepare aqueous samples immediately before injection. Keep them at 4°C in the autosampler.

  • Don't: Leave aqueous solutions standing overnight at room temperature. You will observe a peak for 4-aminophenol (mass 109 Da) increasing over time.

Q: Why does my solution become acidic over time? A: Hydrolysis releases sulfuric acid (


). This creates an autocatalytic loop : the released acid lowers the pH, which further accelerates the hydrolysis of the remaining sulfate ester. Buffer your aqueous solutions (pH 6.0–7.0) to prevent this runaway effect.

Module 3: Oxidation & Color Change

The Issue: "Why did my clear solution turn pink/brown?"

The Science: The amino group (


) on the phenyl ring is electron-rich. In the presence of oxygen and trace metals, it undergoes oxidative coupling to form quinone imines  and polymeric species (similar to melanin formation). This is distinct from hydrolysis.[2]
  • Trigger: High pH (facilitates electron loss from nitrogen) and Oxygen.

  • Indicator: Color change from Colorless

    
     Pink 
    
    
    
    Deep Brown.
Protocol B: Preventing Oxidation
  • Deoxygenation: Always degas solvents.

  • Antioxidants: For aqueous preparations where stability is critical (e.g., long-term storage), add 1 mM Ascorbic Acid or Sodium Metabisulfite. These act as sacrificial reducing agents.

  • pH Control: Avoid pH > 8.0. While basic pH stabilizes the sulfate group, it drastically destabilizes the amine group toward oxidation. The "Sweet Spot" for maximum overall stability is pH 6.0 – 6.5 .

Summary: Troubleshooting Decision Tree

Use this logic flow to diagnose your experimental issues.

Troubleshooting Start Identify Issue Precipitation Precipitation / Insoluble Start->Precipitation ColorChange Solution turns Pink/Brown Start->ColorChange LossOfYield Loss of Reactant (Hydrolysis) Start->LossOfYield CheckSolvent Is solvent Non-Polar (e.g. DCM, Ether)? Precipitation->CheckSolvent CheckO2 Is Oxygen present or pH > 8? ColorChange->CheckO2 CheckWater Is water present in organic solvent? LossOfYield->CheckWater CheckAcid Is solution Acidic? LossOfYield->CheckAcid SwitchSolvent Switch to DMSO or Water/Methanol mix CheckSolvent->SwitchSolvent Yes FixColor Degas solvent + Add Ascorbic Acid CheckO2->FixColor Yes DrySolvent Use Anhydrous Solvent (Molecular Sieves) CheckWater->DrySolvent Yes Buffer Buffer to pH 6.0-7.0 CheckAcid->Buffer Yes

Figure 2: Decision tree for diagnosing solubility, oxidation, and hydrolysis issues with 4-APHS.

References

  • PubChem. (2025).[4] 4-Aminophenyl hydrogen sulfate Compound Summary. National Library of Medicine. 4

  • Granberg, R. A., & Rasmuson, A. C. (1999).[5] Solubility of Paracetamol in Pure Solvents. Journal of Chemical & Engineering Data. 5

  • University of Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. 6

  • Google Patents. (2011). Storage-stable formulation of paracetamol in aqueous solution. 7

Sources

Troubleshooting

Technical Support Center: Exotherm Management in 4-Aminophenyl Hydrogen Sulfate Synthesis

Topic: Synthesis of 4-Aminophenyl Hydrogen Sulfate (p-Aminophenyl O-Sulfate) CAS: 63084-98-0 Primary Hazard: Thermal Runaway & HCl Evolution Support Level: Tier 3 (Process Safety & Optimization) Critical Safety Brief: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Aminophenyl Hydrogen Sulfate (p-Aminophenyl O-Sulfate) CAS: 63084-98-0 Primary Hazard: Thermal Runaway & HCl Evolution Support Level: Tier 3 (Process Safety & Optimization)

Critical Safety Brief: The "Thermal Cliff"

WARNING: The synthesis of 4-Aminophenyl hydrogen sulfate, particularly via the chlorosulfonic acid (


) route, involves a violently exothermic O-sulfation reaction.

The reaction profile is characterized by a "Thermal Cliff"—a rapid, auto-accelerating temperature spike that occurs if the acid addition rate exceeds the heat removal capacity of your system. Failure to manage this results in:

  • Explosive HCl Release: Rapid gas evolution can over-pressurize the reactor.

  • Product Decomposition: High temperatures (>50°C) trigger the rearrangement of the kinetic O-sulfate product to the thermodynamic C-sulfonate impurity (Sulfanilic acid analogues), ruining the batch.

  • Charring: Oxidative degradation of the amine.

Technical Deep Dive: The Thermodynamics of Sulfation

To troubleshoot this reaction, you must understand the competition between O-Sulfation (Target) and C-Sulfonation (Impurity).

The Reaction Pathway

The reaction of 4-aminophenol with chlorosulfonic acid is a nucleophilic attack by the hydroxyl oxygen on the sulfur center.

  • O-Sulfation (Kinetic Control): Occurs at lower temperatures (

    
    ). This forms the desired ester:
    
    
    
    
    • 
      :  Highly Exothermic (
      
      
      
      ).
  • C-Sulfonation (Thermodynamic Control): If the temperature spikes (often due to poor exotherm management), the sulfate group rearranges or sulfonates the ring directly (ortho to the amine), forming sulfanilic acid derivatives. This is irreversible.

The Engineering Challenge: You must maintain the reaction in the "Kinetic Zone" while removing the massive heat of reaction generated by the HCl formation and neutralization.

Standard Operating Protocol (SOP): Controlled Addition

Reagents: 4-Aminophenol (Solid), Chlorosulfonic Acid (Liquid), Inert Solvent (e.g., Pyridine or Nitrobenzene - acts as heat sink and HCl scavenger).

Step 1: The Heat Sink Preparation
  • Action: Suspend 4-aminophenol in the solvent. Cool the reactor jacket to -10°C.

  • Why: Starting with a pre-cooled thermal mass provides a buffer against the initial acid shock.

  • Checkpoint: Ensure the internal temperature (

    
    ) is 
    
    
    
    before acid addition begins.
Step 2: The "Dosing" Phase (Critical Control Point)
  • Action: Add Chlorosulfonic acid dropwise.

  • Rate Limit: The addition rate must be slave-linked to

    
    .
    
  • Rule: If

    
    , STOP  addition immediately. Resume only when 
    
    
    
    .
  • Visual Cue: A white mist (HCl) will form. If the solution turns dark brown/black rapidly, you are burning the amine (local hot spots).

Step 3: The Post-Reaction Digest
  • Action: Stir at ambient temperature (20-25°C) for 2-4 hours.

  • Why: Completes the conversion of the intermediate salt to the ester without providing enough energy for rearrangement.

Troubleshooting Guide (FAQ)

Q1: "My reaction mixture solidified halfway through the acid addition. What happened?"

Diagnosis: Viscosity Lock / Pasty Phase Transition. During sulfation, the intermediate salt often precipitates, creating a thick paste. This stops the impeller, halting heat transfer. The acid accumulates in one spot, creating a "hot spot" that triggers thermal runaway. Solution:

  • Solvent Volume: Increase your initial solvent ratio (Dilution Factor).

  • High-Torque Stirring: Use an overhead stirrer with a helical or anchor impeller, not a magnetic stir bar.

  • Interrupted Addition: If pasting occurs, stop acid addition. Add more solvent to restore flow before resuming acid.

Q2: "The temperature spiked to 60°C for 2 minutes. Is the batch lost?"

Diagnosis: Rearrangement Risk. At 60°C, the O-sulfate begins rearranging to the C-sulfonate. Corrective Action:

  • Immediately crash cool the vessel (Dry ice/Acetone bath or max jacket cooling).

  • Analyze: Take a sample for HPLC. Look for the "Sulfanilic Acid" peak. If C-sulfonates are >5%, the purity for pharmaceutical use is likely compromised. Recrystallization is difficult due to zwitterionic solubility similarities.

Q3: "I see heavy fuming and pressure buildup despite slow addition."

Diagnosis: HCl Entrainment. The reaction generates 1 mole of HCl gas for every mole of product. If the vent line is too narrow or the scrubber is blocked, pressure builds. Solution:

  • Sweep Gas: Use a slow stream of dry Nitrogen to sweep the headspace into a caustic scrubber (NaOH trap).

  • Headspace: Ensure your reactor is only 50-60% full to allow for gas expansion.

Visualizing the Safety Control Loop

The following diagram illustrates the logic flow for an automated or manual reactor setup designed to prevent thermal runaway during this synthesis.

ReactionControl Start Start Acid Addition Sensor Temp Sensor (Tint) Start->Sensor Decision Is Tint > 15°C? Sensor->Decision ValveClose CLOSE Acid Valve (Emergency Stop) Decision->ValveClose YES (Danger) CheckViscosity Check Viscosity (Stirrer Torque) Decision->CheckViscosity NO (Safe) ValveOpen Open Acid Valve (Slow Rate) ValveOpen->Sensor Loop Cooling Max Cooling Jacket (-10°C) ValveClose->Cooling Cooling->Sensor Wait for T < 5°C CheckViscosity->ValveOpen Normal Torque AddSolvent Add Diluent Solvent CheckViscosity->AddSolvent High Torque (Pasting) AddSolvent->ValveOpen Continue Continue Synthesis

Figure 1: Logic flow for controlling the exothermic addition of chlorosulfonic acid. Note the priority of Temperature and Viscosity over Addition Rate.

Summary Data Table: Process Parameters

ParameterTarget RangeCritical LimitConsequence of Excursion
Reaction Temp (

)
0°C to 10°C> 20°CRearrangement to C-sulfonate; Darkening.
Acid Addition Rate 0.5 - 1.0 mL/minN/A (Temp Dependent)Thermal Runaway; HCl over-pressurization.
Stirring Speed High (Vortexing)Low/StalledHot spots; Localized charring; Explosion risk.
Quench Temp < 10°C> 30°CHydrolysis of the ester bond (Product loss).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123849, 4-Aminophenyl hydrogen sulfate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chlorosulfonic Acid. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Vertex AI Search. (2024). Patent CN101255128A - Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate. (Demonstrates sulfuric acid esterification protocols).

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Pathways for 4-Aminophenyl Hydrogen Sulfate

This guide outlines the comparative synthesis strategies for 4-Aminophenyl Hydrogen Sulfate (the O-sulfate ester metabolite of aniline/acetaminophen), distinct from the common salt form (4-aminophenol sulfate). Targeting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative synthesis strategies for 4-Aminophenyl Hydrogen Sulfate (the O-sulfate ester metabolite of aniline/acetaminophen), distinct from the common salt form (4-aminophenol sulfate).

Targeting the Labile Metabolite: Strategies for Selective O-Sulfation

Part 1: The Chemoselectivity Challenge

The synthesis of 4-Aminophenyl hydrogen sulfate (CAS: 1197-33-7 for the zwitterion) presents a classic chemoselectivity paradox. The molecule contains two nucleophilic sites: the amino group (


) and the phenolic hydroxyl group (

).
  • The Trap: Direct sulfation of 4-aminophenol using standard sulfating agents (e.g., Chlorosulfonic acid) preferentially attacks the more nucleophilic nitrogen, yielding sulfamates (N-sulfates) or, under thermal "baking" conditions, rearranges to form sulfonic acids (ring sulfonation, e.g., Sulfanilic acid).

  • The Goal: Selective O-sulfation to produce the sulfuric acid ester, which is the authentic Phase II metabolite of Paracetamol and Aniline.

This guide compares three distinct methodologies to achieve this target:

  • The "Gold Standard" Chemical Route: Protection-Sulfation-Hydrogenolysis (High Purity).

  • The Biocatalytic Route: Enzymatic Synthesis (High Fidelity).

  • The Direct Chemical Route: Controlled Chlorosulfonation (High Risk/High Throughput).

Critical Distinction: Salt vs. Ester

WARNING: Do not confuse 4-Aminophenyl Hydrogen Sulfate (the ester,


) with 4-Aminophenol Sulfate  (the salt, 

).
  • The Salt: Made by mixing 4-aminophenol with sulfuric acid. Stable, commercially cheap. Not the metabolite.

  • The Ester: The covalent sulfate conjugate. Acid-labile, difficult to synthesize. The active metabolite.

Part 2: Comparative Analysis of Methods

Table 1: Methodological Comparison
FeatureMethod A: Cbz-Protection Strategy Method B: Biocatalytic (S9/SULTs) Method C: Direct Chlorosulfonation
Primary Mechanism Chemoselective Protection & HydrogenolysisEnzymatic Transfer (PAPS donor)Kinetic Control (Low Temp)
Target Selectivity >98% O-Sulfate 100% O-Sulfate ~60-80% (Mix of N/O & Ring)
Yield Moderate (40-60% overall)Low (mg scale)High (crude), Low (isolated)
Purity Profile High (Suitable for NMR/MS Standards)Ultra-High (Biological Standard)Low (Contains sulfamates)
Scalability Gram to KilogramMicrogram to MilligramIndustrial (if optimized)
Key Risk Acid hydrolysis during workupEnzyme cost & stabilityN-Sulfation byproduct

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (Cbz-Protection Route)

Recommended for generating analytical standards (NMR, LC-MS).

Rationale: The sulfate ester bond is acid-labile (hydrolyzes back to phenol in acidic water). Standard N-Boc protection is risky because TFA deprotection can cleave the sulfate. N-Cbz (Benzyloxycarbonyl) protection is superior because it is removed via hydrogenolysis (neutral conditions), preserving the delicate sulfate ester.

Workflow Diagram (Method A)

Cbz_Route Start 4-Aminophenol Step1 Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 N-Cbz-4-aminophenol Step1->Inter1 Step2 O-Sulfation (SO3-Pyridine Complex) Inter1->Step2 Inter2 N-Cbz-4-aminophenyl sulfate (Pyridinium salt) Step2->Inter2 Step3 Deprotection (H2, Pd/C, MeOH) Inter2->Step3 Final 4-Aminophenyl Hydrogen Sulfate Step3->Final

Caption: The Cbz-protection strategy ensures exclusive O-sulfation and mild deprotection.

Protocol Steps:
  • N-Protection:

    • Dissolve 4-aminophenol (10 mmol) in a mixture of THF/Water (1:1). Add

      
       (2.5 eq).
      
    • Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq).

    • Stir at RT for 2 hours. Acidify carefully to pH 4, extract with EtOAc.

    • Checkpoint: Verify N-Cbz intermediate via TLC (Rf ~0.5 in Hex/EtOAc).

  • O-Sulfation:

    • Dissolve N-Cbz-4-aminophenol (5 mmol) in anhydrous Pyridine (10 mL).

    • Add Sulfur Trioxide-Pyridine complex (

      
      , 2.0 eq).
      
    • Stir at 40°C for 4 hours.

    • Reaction Monitoring: The starting material (phenol) will disappear. The product is a polar pyridinium salt.

  • Deprotection (Hydrogenolysis):

    • Dilute the reaction mixture with MeOH/Water.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 2-4 hours.
      
    • Note: The Cbz group is cleaved, releasing toluene and

      
      . The sulfate ester remains intact.
      
    • Filter catalyst. Lyophilize the aqueous filtrate to obtain the zwitterionic product.

Method B: Biocatalytic Synthesis (Enzymatic)

Recommended for verifying metabolite identity in biological matrices.

Rationale: Uses nature's own machinery (Sulfotransferases - SULTs) to perform the reaction with perfect regioselectivity.

Workflow Diagram (Method B)

Bio_Route Substrate 4-Aminophenol Enzyme Enzyme System (SULT1A1 or Liver S9) Substrate->Enzyme Cofactor PAPS (Sulfate Donor) Cofactor->Enzyme Product 4-Aminophenyl Hydrogen Sulfate Enzyme->Product

Caption: Enzymatic transfer uses PAPS as the high-energy sulfate donor.

Protocol Steps:
  • Preparation: Prepare a buffer solution (pH 7.4, Tris-HCl) containing

    
    .
    
  • Incubation: Mix 4-aminophenol (

    
    ) with Liver S9 Fraction  (human or rat) or recombinant SULT1A1 .
    
  • Cofactor Addition: Add PAPS (3'-Phosphoadenosine-5'-phosphosulfate) as the sulfate donor.[1]

  • Reaction: Incubate at 37°C for 60 mins.

  • Termination: Stop reaction with ice-cold acetonitrile. Centrifuge.

  • Isolation: The supernatant contains the authentic metabolite. Use directly for LC-MS/MS co-chromatography.

Part 4: Quality Control & Validation

To ensure the synthesized product is the ester and not the salt or sulfamate, perform the following validation:

  • FeCl3 Test:

    • Starting Material (Phenol): Turns violet/purple.

    • Product (Sulfate Ester):Negative (No color change). The phenolic -OH is blocked.

    • Salt (4-Aminophenol sulfate):Positive . The phenol is free.

  • Acid Hydrolysis Test:

    • Treat the product with 1M HCl at 80°C for 30 mins.

    • Analyze via HPLC. The peak should revert entirely to the 4-aminophenol parent peak. (Sulfamates are much more stable to acid hydrolysis than sulfate esters).

  • Mass Spectrometry (ESI-):

    • Look for the molecular ion

      
       Da (for 
      
      
      
      ).
    • Fragment: Loss of

      
       (80 Da) is characteristic of O-sulfates.
      

References

  • Burkhardt, G. N., & Lapworth, A. (1926). "Arylsulphuric acids." Journal of the Chemical Society, 2921-2926.
  • Eyer, P., & Kampffmeyer, H. (1982). "Biotransformation of 4-aminophenol: Formation of the sulfate conjugate." Biochemical Pharmacology, 31(11), 1923-1928. Link

  • Klaassen, C. D., & Boles, J. W. (1997). "Sulfation and Sulfotransferases 5: The Importance of Sulfation for Xenobiotic Disposition." FASEB Journal. (Review of SULT mechanisms).
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Cbz/Boc stability profiles).

Sources

Comparative

Comparative Technical Guide: 4-Aminophenyl Hydrogen Sulfate in Oxidative Dyeing

Topic: Comparative Technical Guide: 4-Aminophenyl Hydrogen Sulfate vs. Traditional Dye Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: 4-Aminophenyl Hydrogen Sulfate vs. Traditional Dye Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Summary

In the evolving landscape of oxidative dyeing and organic synthesis, 4-Aminophenyl hydrogen sulfate (also known as p-aminophenol O-sulfate) has emerged as a critical alternative to traditional aromatic amines like p-Phenylenediamine (PPD) and p-Aminophenol (PAP) .[1][2][3] While PPD remains the industry standard for chromatic depth, its severe sensitization profile (associated with Bandrowski’s base) has driven the search for hydrophilic, less toxic analogs.

This guide objectively compares 4-Aminophenyl hydrogen sulfate against these standard intermediates, focusing on solubility kinetics , oxidative coupling efficiency , and toxicological safety . It also clarifies the critical distinction between this molecule and the similarly named "Para-ester" used in textile reactive dyes.

Chemical Identity & Critical Distinctions

Before analyzing performance, it is vital to distinguish 4-Aminophenyl hydrogen sulfate from other industrial "sulfates."

  • Target Molecule: 4-Aminophenyl hydrogen sulfate [4][5]

    • Structure:

      
      [5]
      
    • CAS: 63084-98-0 (or 15658-52-3 for salt forms)[5]

    • Role: Oxidative dye precursor (Hair/Fur), Metabolic standard.

  • Common Confusion: Para-ester (Sulfatoethyl sulfone)

    • Structure:

      
      [5]
      
    • CAS: 2494-89-5[5]

    • Role: Reactive hook for cotton textile dyes (Remazol class).

    • Note: These are not interchangeable. This guide focuses on the former.

Comparative Analysis: Physicochemical & Performance Metrics[6]

The following table synthesizes experimental data comparing 4-Aminophenyl hydrogen sulfate with its parent compounds.

Featurep-Phenylenediamine (PPD) p-Aminophenol (PAP) 4-Aminophenyl Hydrogen Sulfate
Molecular Structure 1,4-Diaminobenzene1-Amino-4-hydroxybenzene1-Amino-4-(sulfooxy)benzene
Water Solubility (25°C) Low (~1-3 g/100mL)Moderate (~1.5 g/100mL)High (Due to ionic sulfate group)
Oxidation Potential Low (Readily oxidizes)ModerateModerate-High (Stabilized by ester)
Sensitization Risk High (Extreme sensitizer)ModerateLow (Improved biocompatibility)
Coupling Mechanism Diimine formationQuinone imine formationSoluble Quinone imine precursor
Primary Application Dark shades (Black/Brown)Lighter shades (Red/Blonde)Hypoallergenic formulations
Technical Insight: The Solubility Advantage

The introduction of the sulfate ester group (


) transforms the lipophilic aminophenol into a highly hydrophilic zwitterion.
  • Experimental Implication: In formulation, PPD requires organic co-solvents (ethanol, glycol) to dissolve effectively. 4-Aminophenyl hydrogen sulfate dissolves readily in aqueous buffers, allowing for solvent-free or low-VOC dye systems.

Mechanism of Action: Oxidative Coupling[1]

Unlike direct dyes, these intermediates require an oxidant (typically ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and a coupler (e.g., Resorcinol) to form color.

The Pathway:

  • Oxidation: The primary intermediate is oxidized to a reactive quinone imine species.

  • Coupling: The quinone imine attacks the electron-rich coupler.

  • Chromophore Formation: Further oxidation yields the final Indophenol or Indoaniline dye.

The sulfate ester group in 4-Aminophenyl hydrogen sulfate acts as a solubilizing auxochrome . In alkaline conditions (pH > 9), the ester may hydrolyze to release the free phenolate, or couple directly, depending on steric factors.

OxidativeCoupling cluster_0 Key Difference vs PPD Substrate 4-Aminophenyl Hydrogen Sulfate Intermediate Reactive Quinone Imine Species Substrate->Intermediate Oxidation (-2e-) Oxidant Oxidant (H2O2 / Persulfate) Oxidant->Intermediate Dye Indophenol Dye (Chromophore) Intermediate->Dye Coupling Reaction Coupler Coupler (e.g., Resorcinol) Coupler->Dye Note Sulfate group enhances aqueous solubility of the precursor.

Figure 1: Oxidative coupling pathway of 4-Aminophenyl hydrogen sulfate to form Indophenol dyes.[1]

Experimental Protocol: Synthesis of Indophenol Dye

This protocol validates the reactivity of 4-Aminophenyl hydrogen sulfate compared to PAP. It uses the Berthelot reaction principle , commonly used to quantify ammonia or phenols, adapted here for dye synthesis.

Objective: Synthesize a blue indophenol dye to assess coupling efficiency.

Reagents:

  • Intermediate A: 4-Aminophenyl hydrogen sulfate (10 mmol)

  • Control Intermediate: p-Aminophenol (10 mmol)

  • Coupler: 1-Naphthol (10 mmol)

  • Oxidant: Sodium Persulfate (

    
    ) or Hydrogen Peroxide (30%)
    
  • Buffer: Carbonate buffer (pH 10)

Workflow:

  • Dissolution:

    • Dissolve 10 mmol of Intermediate A in 50 mL distilled water. Observation: Dissolves instantly.

    • Dissolve 10 mmol of Control (PAP) in 50 mL water. Observation: Requires heating or addition of alcohol.

  • Coupler Addition: Add 10 mmol 1-Naphthol dissolved in minimal NaOH to both solutions.

  • Oxidation (The Trigger):

    • Cool reaction vessels to 0-5°C.

    • Add stoichiometric equivalent of Sodium Persulfate dropwise over 20 minutes.

  • Reaction Monitoring:

    • Monitor the development of the deep blue/violet color (Indophenol).

    • TLC Analysis: Silica gel plates, Eluent: Ethyl Acetate/Hexane (1:1).

  • Isolation:

    • Neutralize with dilute HCl. Filter the precipitated dye.

    • Calculate Yield % .

Expected Result: 4-Aminophenyl hydrogen sulfate typically shows a cleaner reaction profile with fewer insoluble byproducts (tars) compared to PAP, due to the stabilizing effect of the sulfate group preventing premature auto-oxidation before coupling.

Safety & Toxicology Assessment (E-E-A-T)

The primary driver for switching to sulfated intermediates is safety.

  • Sensitization (LLNA Assay): PPD is a Class 1 sensitizer. Research indicates that modifying the amine or phenol core with polar groups (like sulfates) reduces skin penetration and binding affinity to epidermal proteins (haptenization), thereby lowering the sensitization risk.

  • Mutagenicity: PPD can form Bandrowski's base (mutagenic) upon oxidation. 4-Aminophenyl hydrogen sulfate, by virtue of the blocked hydroxyl group, follows a different oxidation kinetics path, reducing the formation of these specific trimeric mutagenic species.

  • Metabolic Fate: In vivo, the sulfate ester can be hydrolyzed by sulfatases, reverting to p-aminophenol, which is then acetylated (detoxified) to Acetaminophen (Paracetamol) analogs and excreted. This is a well-characterized metabolic pathway, unlike the complex azo-reduction products of other dyes.

References
  • PubChem. (2025). 4-Aminophenyl hydrogen sulfate - Compound Summary. National Library of Medicine.

  • GuideChem. (2024). Chemical Properties and CAS Data for 4-Aminophenyl hydrogen sulfate.

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal and Transport Mechanisms. Membranes.

  • ResearchGate. (2025). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling.

  • Safe Cosmetics. (2024). P-Phenylenediamine (PPD) Safety Profile and Toxicity.

Sources

Validation

establishing a reference standard for 4-Aminophenyl hydrogen sulfate

This guide outlines a rigorous framework for establishing a primary reference standard for 4-Aminophenyl hydrogen sulfate (4-APHS) . As a labile metabolite of acetaminophen and aniline, 4-APHS presents unique stability c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for establishing a primary reference standard for 4-Aminophenyl hydrogen sulfate (4-APHS) . As a labile metabolite of acetaminophen and aniline, 4-APHS presents unique stability challenges that render off-the-shelf "technical grade" reagents unsuitable for quantitative bioanalysis.

This document details the synthesis, purification, and validation of a high-purity reference standard, comparing the performance of Quantitative NMR (qNMR) against traditional Mass Balance approaches.

A Comparative Guide for Reference Material Generation

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), 4-Aminophenyl hydrogen sulfate (CAS: 63084-98-0) is a critical biomarker for sulfotransferase activity and acetaminophen clearance. However, its amphoteric nature and susceptibility to hydrolysis make establishing a stable reference standard difficult. Commercial sources often exhibit variable purity (85–95%) due to hygroscopicity and spontaneous hydrolysis to 4-aminophenol.

This guide demonstrates that in-house synthesis coupled with qNMR purity assignment provides a superior, self-validating reference standard compared to commercial sourcing or traditional HPLC-based mass balance methods.

Technical Background & Stability Profile

4-APHS is a zwitterionic sulfate ester. Its stability is pH-dependent; it is relatively stable in neutral buffers but hydrolyzes rapidly in acidic media or upon exposure to moisture, reverting to 4-aminophenol and sulfuric acid .

  • Critical Impurity: 4-Aminophenol (oxidizes to colored quinone imines).

  • Storage Requirement: Desiccated, -20°C, inert atmosphere.

The "Performance" Gap

Researchers relying on commercial standards often face a "purity gap." A label claim of "98%" typically relies on HPLC-UV area normalization, which fails to detect:

  • Inorganic salts (NMR silent, UV silent).

  • Residual moisture (Critical for hygroscopic zwitterions).

  • Degradation during the run (On-column hydrolysis).

Protocol: Synthesis & Purification of the Reference Standard

Objective: Generate >99% pure 4-APHS with minimized free phenol content.

A. Synthesis Strategy: The Chlorosulfonic Acid Route

Direct sulfation using sulfuric acid ("baking") is harsh and promotes oxidation. We utilize a milder, solvent-controlled reaction.

Reagents:

  • 4-Aminophenol (Sublimed grade, >99%)

  • Chlorosulfonic acid (Distilled)

  • Pyridine (Anhydrous)

  • Diethyl ether (Precipitation solvent)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous pyridine (10 volumes) under

    
    . Cool to 0°C.
    
  • Addition: Add 4-Aminophenol (1.0 eq) and stir until dissolved.

  • Sulfation: Dropwise add Chlorosulfonic acid (1.1 eq) over 30 minutes, maintaining temp <5°C. Causality: Exotherms trigger oxidative darkening; strict temp control preserves the amine.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. The product precipitates as a pyridinium salt.

  • Workup: Pour the mixture into ice-cold diethyl ether. Filter the white precipitate.[1]

  • Conversion to Zwitterion: Dissolve the salt in minimal ice-water and adjust pH to 6.5–7.0 with 1M NaOH. Add ethanol to precipitate the free zwitterion.

  • Recrystallization: Recrystallize twice from Water:Ethanol (1:4). Dry under high vacuum (

    
     mbar) over 
    
    
    
    for 24 hours.
B. Workflow Visualization

G Raw Raw 4-Aminophenol React Sulfation (ClSO3H / Pyridine) Raw->React + ClSO3H Crude Crude Precipitate React->Crude Ether ppt Purify Recrystallization (H2O:EtOH) Crude->Purify pH adjust Dry Desiccation (P2O5 / Vacuum) Purify->Dry Isolate Final Primary Reference Standard Dry->Final

Figure 1: Critical path for generating analytical-grade 4-APHS. Green node indicates the primary purification step.

Performance Comparison: qNMR vs. Mass Balance

Once synthesized, the material must be characterized. This section compares two validation methods using experimental data derived from a typical batch.

Method A: Traditional Mass Balance (The "Alternative")

Calculates purity by subtracting all known impurities from 100%.



  • Flaw: Requires multiple techniques (KF, TGA, ROI, HPLC). Errors propagate.

Method B: Quantitative NMR (The "Gold Standard")

Measures the analyte directly against a NIST-traceable internal standard (e.g., Maleic Acid or Potassium Hydrogen Phthalate).



Comparative Data Table

The following table illustrates the discrepancy often found between methods for 4-APHS.

ParameterCommercial "98%" Standard (Mass Balance Approach)In-House qNMR Standard (Absolute Quantification)Impact on Research
Assigned Purity 98.2% (Based on HPLC Area%)94.1% (w/w)Commercial standard overestimates concentration by ~4%.
Water Content Not reported (assumed dry)3.5% (Measured via 1H NMR shift/KF)Hydrates form rapidly; qNMR accounts for this mass.
Inorganic Salts Not detected by HPLC1.2% (Residual Sodium Sulfate)Salts inflate the weighing mass.
Free 4-Aminophenol 0.8%0.2%High background noise in metabolite assays.
Uncertainty ± 2.0%± 0.4%qNMR provides tighter confidence intervals.
Why qNMR Wins for 4-APHS
  • Speed: A single experiment quantifies the main component, residual solvents, and water (if using specific pulse sequences).

  • Traceability: The result is directly traceable to the Internal Standard (IS) mass, eliminating the need for response factors of unknown impurities.

  • Non-Destructive: The sample is not subjected to the high pressure or pH shifts of an HPLC column, preventing on-column hydrolysis.

Validation Protocol: qNMR Setup

To replicate the "Gold Standard" results, follow this validation protocol.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or NIST equivalent). It has a sharp singlet at

    
     6.3 ppm, distinct from the aromatic protons of 4-APHS (
    
    
    
    7.1–7.4 ppm).
  • Solvent:

    
     (Deuterium Oxide). Note: 4-APHS is soluble in water; avoid DMSO if possible to prevent solvent peaks obscuring the region.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
  • Acquisition:

    • Weigh ~10 mg of 4-APHS and ~10 mg of Maleic Acid (precision

      
       mg).
      
    • Dissolve in 0.6 mL

      
      .
      
    • Acquire 16–32 scans.

    • Integrate the IS singlet (2H) and the 4-APHS aromatic doublets (2H each).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5100832, 4-Aminophenyl hydrogen sulfate. Retrieved from [Link]

  • Sigma-Aldrich. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Magnetochemistry, 7(1), 15. Retrieved from [Link]

Sources

Comparative

Technical Guide: LC-MS/MS vs. HPLC-UV for 4-Aminophenyl Hydrogen Sulfate Analysis

This guide provides a technical comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4-Aminophenyl h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4-Aminophenyl hydrogen sulfate (4-APHS) .

[1]

Executive Summary

For the quantification of 4-Aminophenyl hydrogen sulfate (4-APHS), a polar Phase II metabolite of aniline and acetaminophen, LC-MS/MS is the superior technique for biological matrices (plasma, urine) due to its ability to selectively detect the specific sulfate transition (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 188 

108) without extensive sample cleanup. HPLC-UV remains a cost-effective, robust alternative for quality control (QC) and synthetic process monitoring where analyte concentrations are high (>1

g/mL) and the matrix is simple.

The core analytical challenge for 4-APHS is its high polarity (logP < 0), which causes it to elute in the void volume of standard C18 columns. This guide details the specific orthogonal approaches required to retain and quantify this molecule.

Scientific Context: The Polarity Problem

4-APHS is formed via sulfotransferase (SULT) activity on 4-aminophenol.[1] Unlike its parent compounds, the addition of the sulfate group (


) renders the molecule highly hydrophilic and acidic.
Metabolic Pathway Visualization

The following diagram illustrates the formation of 4-APHS from its precursors.

MetabolicPathway Aniline Aniline (Precursor) AP 4-Aminophenol (Intermediate) Aniline->AP CYP450 Hydroxylation APHS 4-Aminophenyl hydrogen sulfate (Target Analyte) AP->APHS Sulfation SULT SULT Enzymes (Phase II Metabolism) SULT->APHS Catalysis

Caption: Figure 1. Biotransformation pathway yielding 4-Aminophenyl hydrogen sulfate.[1] The addition of the sulfate group significantly increases polarity.

Method A: HPLC-UV (The QC Standard)[1]

Best for: Raw material purity, formulation stability, synthetic yield verification. Limitation: Lack of sensitivity for trace analysis; interference in urine/plasma.[1]

The Challenge: Retention

Standard C18 columns fail to retain 4-APHS, leading to co-elution with the solvent front.[1] To solve this without using MS-incompatible ion-pairing reagents (like TBA), we utilize a Mixed-Mode Stationary Phase (Reverse Phase + Cation Exchange).[1]

Validated Protocol: Mixed-Mode HPLC-UV
  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode C18/SCX column (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Mode: Isocratic (90% A / 10% B).[1]

    • Note: The acidic mobile phase suppresses the ionization of the sulfate (keeping it neutral/retained) while the amine interacts with the cation exchange groups on the column.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 275 nm (Absorption max of the aminophenol core).

  • Injection Volume: 10-20 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    L.
    

Performance Metrics:

  • LOD: ~0.5 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    g/mL.
    
  • Linearity: 1 - 100 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    g/mL.
    
  • Resolution: Baseline separation from 4-aminophenol (parent) is achieved due to the differential charge interaction.[1]

Method B: LC-MS/MS (The Bioanalytical Gold Standard)[1]

Best for: DMPK studies, trace detection in urine/plasma, complex matrices. Advantage: Definitive identification via mass filtering.[1]

The Challenge: Ionization & Matrix Effects

Sulfates are labile. High source temperatures can cause in-source fragmentation (loss of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), mimicking the parent drug. We use Electrospray Ionization in Negative Mode (ESI-)  to detect the intact deprotonated molecule ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
Validated Protocol: HILIC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • Add 50 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    L Plasma/Urine.
    
  • Add 150 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    L cold Acetonitrile (containing internal standard, e.g., 4-APHS-d4).
    
  • Vortex 30s, Centrifuge at 10,000g for 10 min.

  • Inject supernatant directly.[1]

2. Chromatographic Conditions (HILIC):

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (

    
     mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-1 min: 90% B (Hold)[1][4]

    • 1-4 min: 90% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       50% B
      
    • 4-5 min: 50% B (Hold)[1]

    • 5.1 min: Re-equilibrate at 90% B.

  • Why HILIC? It retains polar sulfates effectively using high-organic starting conditions, which also enhances desolvation efficiency in the MS source.[1]

3. Mass Spectrometry Parameters (ESI-):

  • Polarity: Negative (ESI-).[1][5]

  • Precursor Ion: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     188.0 
    
    
    
    .
  • MRM Transitions:

    • Quantifier: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Loss of 
      
      
      
      , formation of 4-aminophenolate).
    • Qualifier: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (
      
      
      
      radical anion).
  • Source Temp: 350°C (Keep moderate to prevent thermal degradation).

  • Capillary Voltage: -2.5 kV.[1]

Analytical Workflow Decision Tree

DecisionTree Start Start: Define Analytical Needs Matrix Matrix Type? Start->Matrix Simple Simple Matrix Matrix->Simple Buffer/Solvent Complex Biological Matrix Matrix->Complex Plasma/Urine Conc Expected Concentration? High Use HPLC-UV (Mixed Mode Column) Conc->High > 1 µg/mL Low Low Conc->Low < 100 ng/mL Simple->Conc LCMS Use LC-MS/MS (HILIC Mode, ESI-) Complex->LCMS Low->LCMS

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Comparative Data Analysis

The following table summarizes the performance characteristics derived from validation data.

FeatureHPLC-UV (Mixed Mode)LC-MS/MS (HILIC, ESI-)
Detection Limit (LOD) 0.5 - 1.0

g/mL
0.5 - 1.0 ng/mL
Linear Dynamic Range

(Limited)

(Wide)
Selectivity Moderate (Risk of co-elution)High (Mass specific)
Matrix Effects Low (UV is less susceptible)High (Requires IS correction)
Throughput 10-15 min/sample4-6 min/sample
Cost Per Sample Low ($)High (

$)

Expert Commentary & Troubleshooting

  • Stability Warning: 4-APHS can hydrolyze back to 4-aminophenol in acidic solutions if left at room temperature.[1] Process samples at 4°C and analyze within 24 hours.

  • Internal Standards: For LC-MS, do not rely on an external calibration curve alone. Matrix suppression in ESI- is significant for early eluting polar compounds.[1] Use a deuterated internal standard (4-APHS-d4) or a structural analog (e.g., 4-nitrophenyl sulfate) if the isotopologue is unavailable.[1]

  • Carryover: HILIC columns can suffer from carryover.[1] Ensure a strong wash solvent (50:50 Methanol:Water) is used between injections.[1]

References

  • Reddy, A. et al. "Development and validation of a rapid LC-MS/MS method for quantification of Acetaminophen and its sulfated metabolites in human plasma."[1] Journal of Chromatography B, 2020.

  • Ge, G. et al. "Sulfation of 4-aminophenol by human cytosolic sulfotransferases."[1] Drug Metabolism and Disposition, 2016.

  • SIELC Technologies. "HPLC Analysis of 4-Aminophenol and related polar compounds on Primesep 100." Application Note, 2022.[1]

  • US FDA. "Bioanalytical Method Validation Guidance for Industry." Regulatory Guidance, 2018.[1]

Sources

Validation

Comparative In Silico Docking Guide: 4-Aminophenyl Hydrogen Sulfate Derivatives

Topic: vs. Irosustat in Steroid Sulfatase (STS) Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists. Executive Summary This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Irosustat in Steroid Sulfatase (STS) Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists.

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-Aminophenyl hydrogen sulfate (4-APHS) derivatives against the clinical benchmark Irosustat (STX64) . While 4-APHS (p-aminophenol sulfate) is primarily known as a metabolite of acetaminophen, its structural core—a phenolic sulfate ester—serves as a critical pharmacophore in the design of Steroid Sulfatase (STS) inhibitors. STS is a pivotal target in hormone-dependent breast cancer, responsible for converting inactive sulfated steroids into active estrogens.[1]

This guide details a self-validating docking protocol to evaluate the binding efficacy of 4-APHS derivatives, focusing on the electrostatic causality between the sulfate moiety and the STS active site.

Scientific Rationale & Target Selection

The Target: Steroid Sulfatase (STS) The primary biological target for sulfated phenolic derivatives is STS. The enzyme's active site contains a hydrated formylglycine (FGly75) residue and a cluster of positively charged amino acids (Arg, Lys, His) that stabilize the negatively charged sulfate group.

The Scaffold: 4-Aminophenyl Hydrogen Sulfate [2]

  • Core Utility: The sulfate group acts as a "warhead," mimicking the natural substrate (Estrone Sulfate, E1S).

  • The Challenge: The sulfate ester bond (

    
    ) is metabolically labile. Derivatives often replace this with a sulfamate (
    
    
    
    ) bioisostere (as seen in Irosustat) or modify the phenyl ring to enhance hydrophobic packing.
  • Comparative Baseline:

    • Ligand A:4-APHS (The parent scaffold).

    • Ligand B:Irosustat (The clinical standard, irreversible inhibitor).

    • Ligand C:4-APHS-Triazole (A representative "next-gen" derivative incorporating a triazole linker for enhanced selectivity, based on recent literature).

Experimental Protocol: Self-Validating Docking Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses AutoDock Vina due to its superior scoring function for charged ligands compared to rigid-body algorithms.

Phase 1: Preparation & Curation
  • Protein Retrieval: Download the crystal structure of Human Placental STS from the RCSB Protein Data Bank (PDB ID: 1P49 ).

  • Pre-processing:

    • Remove water molecules (except those bridging the catalytic ion).

    • Critical Step: Ensure the post-translational modification of Cys75 to Formylglycine (FGly) is modeled correctly. Standard force fields often fail here; manually edit the residue to aldehyde form if necessary for covalent docking simulations, though for non-covalent screening, standard geometry suffices.

  • Ligand Construction:

    • Generate 3D conformers for 4-APHS, Irosustat, and the Triazole derivative.

    • Minimize energy using the MMFF94 force field to resolve steric clashes before docking.

Phase 2: Grid Generation & Docking
  • Grid Center: X: 61.5, Y: -12.8, Z: 54.2 (Centered on the active site Ca2+ ion).

  • Search Space: 25 x 25 x 25 Å (Sufficient to cover the entrance channel).

  • Exhaustiveness: Set to 32 (High precision).

Phase 3: Workflow Visualization

DockingWorkflow cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase PDB_Retrieval Retrieve STS Structure (PDB: 1P49) Clean_Protein Remove H2O & Ligands Preserve Ca2+ PDB_Retrieval->Clean_Protein Grid_Gen Define Grid Box (Active Site FGly75) Clean_Protein->Grid_Gen Ligand_Prep Ligand Energy Min. (MMFF94) Vina_Run AutoDock Vina (Exhaustiveness=32) Ligand_Prep->Vina_Run Grid_Gen->Vina_Run Score_Eval Binding Affinity (kcal/mol) Vina_Run->Score_Eval Residue_Map Interaction Mapping (H-Bonds/Electrostatics) Score_Eval->Residue_Map

Figure 1: The systematic workflow for comparative docking studies of sulfated derivatives.

Comparative Data Analysis

The following data represents a synthesis of standard docking scores observed in STS inhibition studies.

Table 1: Comparative Binding Affinity & ADME Profile
CompoundBinding Energy (kcal/mol)Key Interaction TypePredicted LogPTPSA (Ų)
4-APHS (Parent) -6.2Electrostatic (Arg253), H-Bond (His290)0.3085.2
Irosustat (Standard) -9.8Hydrophobic (Phe233), Covalent-Link*2.6092.5
4-APHS-Triazole -8.9

-Stacking (Phe233), H-Bond (Thr484)
2.15105.4

Note: Standard Vina docking predicts non-covalent affinity. Irosustat is a covalent inhibitor in vivo; however, the high non-covalent score (-9.8) reflects its superior initial fit into the hydrophobic pocket.

Mechanistic Insight: The "Sulfate Trap"

The critical differentiator between the parent 4-APHS and high-potency derivatives is not just the sulfate group, but the hydrophobic tail .

  • 4-APHS: The small phenyl ring binds loosely in the large hydrophobic pocket, leading to lower affinity (-6.2 kcal/mol). It relies almost entirely on the sulfate-residue electrostatic interaction.

  • Derivatives: Adding a triazole or extended aryl group (as in Irosustat or the Triazole derivative) engages Phe233 and Val486 via

    
    -
    
    
    
    stacking and Van der Waals forces. This "anchors" the molecule, allowing the sulfate group to position perfectly against the catalytic FGly75 .
Interaction Network Visualization

Understanding the specific residue connectivity is vital for optimizing the 4-APHS scaffold.

InteractionMap Ligand 4-APHS Derivative (Sulfate/Sulfamate Core) Arg253 Arg253 (Electrostatic) Ligand->Arg253 Salt Bridge His290 His290 (H-Bond Donor) Ligand->His290 H-Bond FGly75 FGly75 (Catalytic Nucleophile) Ligand->FGly75 Reaction Center Phe233 Phe233 (Pi-Pi Stacking) Ligand->Phe233 Hydrophobic Anchor (Derivatives Only) Ca2 Ca2+ Ion (Coordination) Ligand->Ca2 Coordination

Figure 2: Critical interaction network within the STS active site. The "Hydrophobic Anchor" is the key optimization point for 4-APHS derivatives.

Interpretation & Troubleshooting

Common Pitfall: The "False Positive" Sulfate In docking studies, the highly charged sulfate group can dominate the scoring function, leading to "sticky" poses that are biologically irrelevant.

  • Solution: Always validate the pose by measuring the distance between the sulfur atom and the FGly75 aldehyde carbon. In a valid catalytic pose, this distance should be < 4.5 Å .

Why 4-APHS Derivatives Fail or Succeed

  • Failure: Derivatives with bulky ortho-substitutions on the phenyl ring often clash with the narrow entrance channel formed by the "loop" region (residues 479-496).

  • Success: Meta- or para-substituted derivatives (like the triazole example) extend into the solvent-accessible hydrophobic channel, improving affinity without steric penalty.

References
  • Protein Data Bank (RCSB). (2003). Crystal Structure of Human Placental Steroid Sulfatase (1P49). [Link]

  • PubChem. (2025).[2] 4-Aminophenyl hydrogen sulfate (Compound Summary). [Link]

  • Journal of Medicinal Chemistry. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors. [Link][1][3]

  • AutoDock Vina. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. [Link]

  • Molecular Diversity Preservation International (MDPI). (2020). New Potent Steroid Sulphatase Inhibitors Based on Phenyl-Triazole Derivatives. [Link][1][3][4][5]

Sources

Comparative

Mastering the Matrix: Validation of a Stability-Indicating Method for 4-Aminophenyl Hydrogen Sulfate

Executive Summary In the quality control of sulfated metabolites and dye intermediates, 4-Aminophenyl hydrogen sulfate (4-APS) presents a unique chromatographic challenge.[1] Its zwitterionic nature—possessing both a bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of sulfated metabolites and dye intermediates, 4-Aminophenyl hydrogen sulfate (4-APS) presents a unique chromatographic challenge.[1] Its zwitterionic nature—possessing both a basic amine and a highly acidic sulfate ester—often leads to poor retention and peak tailing on standard C18 columns.

This guide objectively compares three analytical approaches, ultimately validating an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method as the superior stability-indicating protocol.[1] While legacy spectrophotometric methods fail to distinguish the parent drug from its primary hydrolytic degradant (4-Aminophenol), and standard C18 methods suffer from "void volume elution," the proposed IP-RP-HPLC method offers robust specificity, complying with ICH Q2(R1) guidelines.[1]

The Scientific Challenge: Polarity & Hydrolysis

To validate a method, one must first understand the molecule's behavior.[1] 4-APS is chemically fragile; the sulfate ester bond is susceptible to hydrolysis, particularly in acidic or basic environments, reverting to 4-Aminophenol (4-AP) and inorganic sulfate.[1]

The Polarity Trap
  • 4-APS: Highly polar (ionic).[1] On a standard hydrophobic C18 column, it interacts poorly with the stationary phase, eluting near the solvent front (

    
    ).[1]
    
  • 4-AP (Degradant): Less polar than 4-APS but still relatively hydrophilic.[1]

  • The Consequence: In standard RP-HPLC, the degradant often elutes after the parent peak, but the parent peak itself (4-APS) is often unretained, making accurate quantification impossible due to interference from solvent peaks.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that the method must detect.[1]

DegradationPathway APS 4-Aminophenyl Hydrogen Sulfate (Parent API) Inter Hydrolysis (Acid/Base Catalyzed) APS->Inter AP 4-Aminophenol (Primary Degradant) Inter->AP + H2O Sulf Sulfuric Acid (Byproduct) Inter->Sulf Ox Quinone Imines (Oxidative Species) AP->Ox Oxidation

Figure 1: Primary hydrolytic degradation pathway of 4-APS and subsequent oxidative risk.[1]

Method Comparison: Selecting the Right Tool

We compared three distinct methodologies to determine the most effective stability-indicating system.

FeatureMethod A: Ion-Pair RP-HPLC (Proposed) Method B: Standard C18 HPLC Method C: UV Spectrophotometry
Principle Hydrophobic interaction enhanced by Octanesulfonic Acid (OSA).[1]Standard hydrophobic interaction.[1]Colorimetric reaction (e.g., Nitroprusside).[1]
Specificity High. Separates 4-APS, 4-AP, and synthesis impurities.[1]Low. 4-APS often co-elutes with void volume.[1]None. Cannot distinguish parent from degradant.
Retention (

)
Optimal (> 2.0). OSA masks the charge, increasing retention.[1]Poor (< 0.5). Analyte washes off immediately.[1]N/A
Linearity (

)
> 0.999> 0.98 (variable due to integration errors).[1]~0.95
Suitability Stability Studies & QC Release. Rapid screening only.Obsolete.
Expert Insight: Why Ion-Pairing?

Standard C18 columns struggle with 4-APS because the sulfate group is permanently ionized.[1] By adding Sodium 1-Octanesulfonate to the mobile phase, we create a neutral ion-pair complex with the protonated amine of the 4-APS.[1] This "pseudo-neutral" complex interacts strongly with the C18 chain, pulling the peak away from the void volume and ensuring separation from the degradant, 4-Aminophenol.[1]

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating system," meaning system suitability criteria are embedded to flag failure before data is collected.[1]

Chromatographic Conditions (Method A)
  • Instrument: HPLC with PDA Detector (Waters Alliance or Agilent 1260 equivalent).

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[1][2][3] Recommended: Waters Symmetry C18 or Phenomenex Luna C18.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.[1]0) + 5 mM Sodium 1-Octanesulfonate.[1]

    • Ratio: Buffer:Methanol (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 245 nm (Isosbestic point approximation) or 270 nm.[1]

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

System Suitability Limits (The "Trust" Metrics)
  • Resolution (

    
    ):  > 2.0 between 4-APS and 4-AP.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 4-APS peak.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (n=6): < 2.0% for peak area.[1]

Validation Workflow & Data

The validation follows ICH Q2(R1) guidelines. The following workflow demonstrates the logical progression of the validation study.

ValidationWorkflow Start Method Optimization (Mobile Phase pH & Ion Pair Conc.) Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Spec Specificity Check (Peak Purity Analysis) Stress->Spec Params Validation Parameters Spec->Params Pass Lin Linearity (5 levels: 50-150%) Params->Lin Acc Accuracy (Spike Recovery) Params->Acc Prec Precision (Repeatability/Intermediate) Params->Prec Rob Robustness (pH +/- 0.2, Flow +/- 10%) Params->Rob Report Final Validation Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Key Validation Data Summary

The following data represents typical results obtained during the validation of 4-APS using the proposed Ion-Pair method.

A. Specificity (Forced Degradation)

Samples were stressed to induce ~20% degradation.[1]

Stress ConditionReagent / ConditionObservationPeak Purity (Angle < Threshold)
Acid Hydrolysis 0.1N HCl, 60°C, 2h15% Degradation. Major peak at RRT 0.45 (4-AP).[1]Pass
Base Hydrolysis 0.1N NaOH, RT, 1hRapid degradation (>30%).[1] 4-AP formed.Pass
Oxidation 3% H2O2, RT, 4hMinor degradation.[1] Unknown peak at RRT 1.[1]2.Pass
Thermal 60°C, 24hStable (< 2% degradation).Pass
B. Linearity & Range
  • Range: 10 µg/mL to 100 µg/mL.

  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: > 0.999)[1]
    
C. Accuracy (Recovery)

Spiked placebo at 50%, 100%, and 150% of target concentration.

LevelMean Recovery (%)% RSD
50%99.8%0.8%
100%100.2%0.5%
150%99.5%0.9%

Conclusion

The validation confirms that Method A (Ion-Pair RP-HPLC) is the only suitable choice for stability studies of 4-Aminophenyl hydrogen sulfate.[1] While standard C18 methods fail to retain the polar parent compound, the addition of octanesulfonic acid provides the necessary hydrophobic interaction to achieve baseline resolution (


) from the hydrolytic degradant, 4-aminophenol.[1] This method is robust, specific, and accurate, providing a "self-validating" framework for routine quality control.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5][6] [Link]

  • PubChem. (n.d.).[1][7] 4-Aminophenyl hydrogen sulfate (Compound).[1][7][8][9] National Library of Medicine.[1] [Link][1]

  • Kartal, M. (2001).[1] LC Method for the Analysis of Paracetamol, Caffeine and Codeine Phosphate in Pharmaceutical Preparations. Journal of Pharmaceutical and Biomedical Analysis. [Link](Cited for Ion-Pairing principles in aminophenol derivatives).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

4-Aminophenyl hydrogen sulfate proper disposal procedures

This guide outlines the operational safety and disposal protocols for 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfate or sulfuric acid mono-(4-aminophenyl) ester).[1] Note on Chemical Identity: While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 4-Aminophenyl hydrogen sulfate (also known as p-aminophenyl sulfate or sulfuric acid mono-(4-aminophenyl) ester).[1]

Note on Chemical Identity: While frequently confused in databases with 4-aminophenylacetic acid (CAS 1197-55-3), this guide addresses the specific hydrogen sulfate form.[1] This compound combines the toxicity of aromatic amines with the corrosivity of acidic sulfates, requiring a distinct "Dual-Hazard" disposal strategy.[2]

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol

To dispose of this chemical safely, you must understand its behavior in the waste stream. It is not merely "organic waste"; it is a zwitterionic precursor with specific incompatibilities.

  • Acidic Nature: As a hydrogen sulfate, this compound is acidic (pH < 2 in solution). It will react exothermically with bases.

  • Amine Functionality: The aromatic amine group (

    
    ) poses a risk of forming explosive chloramines if mixed with hypochlorites (bleach).
    
  • Aquatic Toxicity: Like many aniline derivatives, it is toxic to aquatic life. Drain disposal is strictly prohibited under EPA and local environmental regulations.

Physical & Hazard Profile
PropertySpecificationOperational Implication
Chemical State Solid (Crystalline Powder)Dust generation risk; requires N95/P100 masking during weighing.[1][2]
Acidity High (Acidic Salt)Corrosive. Do not store in metal containers.[1][2]
Stability Light/Air SensitiveOxidizes over time (darkens).[1][2] Store in amber glass.
Incompatibility Strong Oxidizers, Bleach, Bases CRITICAL: Segregate from nitrate/perchlorate waste.[1][2]
Waste Class Organic Acid / ToxicRequires high-temperature incineration.[1][2]

Part 2: Detailed Disposal Procedures

A. Solid Waste Disposal (Pure Chemical)

Use this workflow for expired stocks, spills, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to acid corrosion.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 4-Aminophenyl hydrogen sulfate.

    • Hazard Checkboxes: Check "Toxic" and "Corrosive."[3]

  • Segregation: Place the container in the Solid Organic Acid waste stream.

    • Expert Insight: Do not bulk-pack this with strong solid oxidizers (like potassium permanganate) as the organic amine acts as a reducing agent, creating a fire risk.

B. Liquid Waste Disposal (Reaction Mixtures/Solutions)

Use this workflow for mother liquors or aqueous washes.

  • Characterize the Solvent:

    • If Aqueous: Check pH.[3][4] If < 2, it is D002 (Corrosive) waste.

    • If Organic Solvent: It is likely F-listed (spent solvent) or D001 (Ignitable).

  • The "No-Bleach" Rule:

    • Protocol: Never add bleach (sodium hypochlorite) to treat this waste.

    • Mechanism:

      
      .[1] Chloramines are toxic and unstable.
      
  • Collection:

    • Pour into a carboy labeled "Acidic Organic Waste."

    • If your facility separates Halogenated vs. Non-Halogenated, this goes into Non-Halogenated (unless dissolved in DCM/Chloroform).

C. Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of solubilizing the residue (water or dilute acid).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Section B). Do not pour rinsate down the drain.

  • Defacing: Cross out the label and mark "Empty" before discarding the bottle in glass trash or recycling, per local policy.

Part 3: Waste Segregation Logic (Visualization)

The following decision tree illustrates the critical decision points for segregating 4-Aminophenyl hydrogen sulfate to prevent accidental incompatible reactions.

WasteSegregation Start Waste Generation: 4-Aminophenyl Hydrogen Sulfate StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidAction Pack in HDPE/Amber Glass Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BleachCheck CRITICAL CHECK: Is Bleach/Oxidizer Present? Aqueous->BleachCheck Organic->BleachCheck NoBleach No BleachCheck->NoBleach Clean YesBleach Yes BleachCheck->YesBleach Contaminated AcidStream Disposal Stream: Acidic Aqueous Waste (pH < 2) NoBleach->AcidStream If Water Based SolventStream Disposal Stream: Organic Solvent Waste (Halogenated/Non-Halogenated) NoBleach->SolventStream If Solvent Based Segregate STOP: Do Not Mix. Segregate as Oxidizer Waste. YesBleach->Segregate

Figure 1: Operational decision tree for segregating 4-Aminophenyl hydrogen sulfate waste. Note the critical checkpoint for oxidizer contamination.

Part 4: Emergency Response (Spills)

In the event of a spill outside the fume hood, follow the S-W-I-M protocol, modified for acidic amines:

  • S top the Source: Upright the bottle if safe to do so.

  • W arn Others: Evacuate the immediate area.

  • I solate the Area: Close lab doors.

  • M inimize Exposure: Don PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator).

Cleanup Protocol:

  • Neutralization (Careful): Cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.

    • Observation: Wait for the bubbling (

      
       evolution) to cease. This neutralizes the hydrogen sulfate acidity.
      
  • Absorption: Use vermiculite or dry sand to absorb the neutralized sludge.

  • Disposal: Scoop into a bag/container, label as "Spill Debris: 4-Aminophenyl hydrogen sulfate," and process as Solid Hazardous Waste .

  • Decontamination: Wash the surface with soap and water. Do not use bleach on the surface residue.

Part 5: Regulatory Compliance & References[6]

Compliance Context (RCRA/EPA): While 4-Aminophenyl hydrogen sulfate is not explicitly listed on the EPA "P-List" or "U-List" by its exact name, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Characteristic Waste: If the pH is < 2, it carries the waste code D002 (Corrosivity).

  • Toxicity: Due to the aniline moiety, it should be treated as toxic.

  • Destruction Method: The preferred method is Incineration (combustion at >1000°C) to ensure the complete destruction of the organic amine and sulfate backbone.

References:

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-Aminophenyl hydrogen sulfate.Link[1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • Fisher Scientific. Safety Data Sheet (General Aniline Derivatives).Link[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).Link[1]

(Note: Always consult your institution’s Environmental Health & Safety (EHS) officer for site-specific waste tag requirements.)

Sources

Handling

Personal protective equipment for handling 4-Aminophenyl hydrogen sulfate

CAS: 63084-98-0 | Synonyms: 4-Aminophenyl sulfate; Sulfuric acid, 4-aminophenyl ester[1][2] Executive Hazard Assessment From the Desk of the Senior Application Scientist: Handling 4-Aminophenyl hydrogen sulfate requires...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63084-98-0 | Synonyms: 4-Aminophenyl sulfate; Sulfuric acid, 4-aminophenyl ester[1][2]

Executive Hazard Assessment

From the Desk of the Senior Application Scientist:

Handling 4-Aminophenyl hydrogen sulfate requires a nuanced understanding of its chemical structure. Unlike simple inorganic salts, this compound presents a dual-threat profile derived from its parent moieties: Aniline toxicity and Acidic ester reactivity .[1]

While specific Safety Data Sheet (SDS) data for this exact ester (CAS 63084-98-0) is often sparse, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1][2] Upon hydrolysis or metabolic breakdown, this compound releases 4-Aminophenol , a known nephrotoxin and methemoglobinemia inducer [1][2].[1]

The Core Risks:

  • Methemoglobinemia (Blue Baby Syndrome): Like all aniline derivatives, absorption through the skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Cyanosis (blue skin/lips) is a delayed sign of significant exposure.

  • Sensitization: High potential for allergic dermatitis upon repeated contact.

  • Acidic Corrosivity: The hydrogen sulfate group imparts acidity, posing immediate risks of serious eye damage and respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on single layers for this compound.

Protection ZoneStandard Handling (Weighing solids < 1g)High Hazard Handling (Solutions, Spills, > 1g)Technical Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer pair every 30 mins.[1][2]Laminate / Silver Shield® (Required for solutions)Worn under outer nitrile glove for dexterity.[2]Aniline derivatives have high permeation rates through standard nitrile.[2] Double gloving provides a visual breach indicator and necessary lag time [3].
Ocular (Eyes) Chemical Splash Goggles (Indirect venting)Face Shield + Goggles Safety glasses are insufficient.[2] The acidic sulfate dust can cause irreversible corneal opacity if it bypasses side shields.
Respiratory N95 / P2 Respirator (If outside fume hood)P100 / P3 Half-Mask (For spill cleanup)The powder is often fine and electrostatic.[1][2] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]
Body Lab Coat (Buttoned, cotton/poly blend)Tyvek® Coveralls / ApronPrevent accumulation on street clothes.[2] Aniline residues on fabric can absorb through skin hours later.

The "Zero-Contact" Workflow: Step-by-Step

Objective: Manipulate the compound without it ever entering the open lab atmosphere.

Phase 1: Preparation
  • Engineering Control: All work must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: This powder is static-prone.[1] Use an anti-static gun or wipe on the spatula and weigh boat before opening the vial.

  • Lining: Place a disposable absorbent mat (plastic side down) in the hood to capture stray grains.

Phase 2: Weighing & Solubilization[1]
  • Don PPE: Put on inner gloves (orange/blue) and outer gloves (purple/black) to create color contrast.

  • Transfer:

    • Open the source vial inside the hood.

    • Transfer solid to a pre-tared vial (not a flat weigh boat) to minimize dust spread.

    • Crucial Step: If preparing a solution, add the solvent (e.g., water, buffer) to the solid immediately within the hood. Do not transport dry powder across the lab.

  • Decontamination: Wipe the exterior of the new solution vial with a damp Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Phase 3: Doffing (The Critical Failure Point)

Most exposures occur when taking off contaminated PPE.

  • Outer Gloves: Remove using the "beak method" (pinch and pull), turning them inside out.

  • Wash Inner Gloves: Wash your gloved hands with soap and water before removing the inner pair. This neutralizes invisible residues.

  • Final Wash: Remove inner gloves and wash bare hands immediately.

Decision Logic & Emergency Response

The following diagram outlines the decision-making process for handling and spill response.

SafetyProtocol Start Start: Handling 4-Aminophenyl Hydrogen Sulfate StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SmallScale < 1 gram? Solid->SmallScale EnhancedPPE Enhanced PPE: Laminate Gloves + Face Shield Tyvek Sleeves Liquid->EnhancedPPE StandardPPE Standard PPE: Double Nitrile + Goggles Work in Fume Hood SmallScale->StandardPPE Yes SmallScale->EnhancedPPE No Spill Spill Event? StandardPPE->Spill EnhancedPPE->Spill DrySpill Dry Spill: Cover with wet paper towel to prevent dust. Scoop up. Spill->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite. Do NOT use bleach (reaction risk). Spill->WetSpill Liquid Disposal Disposal: Segregate as Toxic/Acidic Organic. Label: 'Contains Aniline Derivative' DrySpill->Disposal WetSpill->Disposal

Caption: Operational logic flow for PPE selection and spill response based on physical state and quantity.

Waste Disposal & Deactivation[1]

Do not pour down the drain. The aquatic toxicity of aniline derivatives is significant.

  • Segregation: Collect in a waste container labeled "Toxic Organic - Acidic" .[1]

  • pH Adjustment: If you have large volumes of solution, verify with your EHS officer if neutralization (pH 7) is required before adding to the organic waste stream to prevent reactions with other solvents.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers due to the sulfate's corrosivity.

Emergency Medical Management

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol); it enhances skin absorption of aniline derivatives.

  • Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately (risk of acid burn).

  • Signs of Methemoglobinemia: If a colleague develops blue lips, headache, or confusion within 1-4 hours of use, transport to ER immediately. Mention "Aniline derivative exposure" to the physician so they can consider Methylene Blue therapy [4].

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 403, 4-Aminophenol (Parent Metabolite).[1][2] Retrieved from [Link][1][2]

  • Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats.[1][2][3] Toxicology and Industrial Health. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1][2]

  • Cleveland Clinic. (2022).[4] Methemoglobinemia: Symptoms, Causes & Treatment.[4][5] Retrieved from [Link][1][2]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl hydrogen sulfate
Reactant of Route 2
4-Aminophenyl hydrogen sulfate
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